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Core Science & Biosynthesis

Foundational

Biosynthetic Pathways of 6-Methylhept-2-en-4-ol in Nature

This guide details the biosynthetic architecture of 6-Methylhept-2-en-4-ol (commonly known as Rhynchophorol ), a critical aggregation pheromone utilized by palm weevils (Rhynchophorus spp.). Technical Analysis for Bioche...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the biosynthetic architecture of 6-Methylhept-2-en-4-ol (commonly known as Rhynchophorol ), a critical aggregation pheromone utilized by palm weevils (Rhynchophorus spp.).

Technical Analysis for Biochemical Research & Application

Executive Summary

6-Methylhept-2-en-4-ol is a methyl-branched secondary alcohol acting as the primary aggregation pheromone for the American palm weevil (Rhynchophorus palmarum) and a minor component for related species like R. ferrugineus. Its biosynthesis represents a specialized divergence from canonical fatty acid metabolism, integrating amino acid catabolism with fatty acid synthase (FAS) elongation and cytochrome P450-mediated functionalization.

Understanding this pathway is critical for developing biomimetic pest control strategies (e.g., pheromone-baited traps) and elucidating the evolutionary logic of insect semiochemical diversity.

Chemical Identity & Structural Logic

Before analyzing the pathway, the target structure must be deconvoluted to identify its biosynthetic origins.

FeatureSpecificationBiosynthetic Implication
IUPAC Name (4S, 2E)-6-methylhept-2-en-4-olStereoselective enzymatic reduction/hydroxylation.
Carbon Skeleton C8 Branched ChainDerived from a C5 primer + C2 extenders + Decarboxylation.
Tail Moiety Isopropyl group (CH3)2CH-Signature of Leucine catabolism (Isovaleryl-CoA).
Functional Groups Allylic Alcohol (C2=C3, C4-OH)Post-assembly oxidation of a hydrocarbon backbone.

The Biosynthetic Pathway

The biosynthesis of 6-Methylhept-2-en-4-ol follows a "Primer-Extension-Modification" logic, characteristic of Coleopteran pheromone production.

Phase 1: Primer Generation (Leucine Catabolism)

The pathway initiates not with Acetyl-CoA, but with the catabolism of the branched-chain amino acid L-Leucine .

  • Transamination: L-Leucine is converted to

    
    -ketoisocaproate.
    
  • Decarboxylation: The branched-chain

    
    -ketoacid dehydrogenase complex (BCKDH) converts this to Isovaleryl-CoA  (IV-CoA).
    
    • Significance: IV-CoA provides the terminal isopropyl "tail" (carbons 6, 7, and the 6-methyl group) of the final pheromone.

Phase 2: Chain Elongation (Fatty Acid Synthase)

Unlike standard lipogenesis, the Fatty Acid Synthase (FAS) in these weevils accepts Isovaleryl-CoA as a primer instead of Acetyl-CoA.

  • Condensation 1: Isovaleryl-CoA (C5) + Malonyl-ACP (C2)

    
     5-methylhexanoyl-ACP (C7).
    
  • Condensation 2: 5-methylhexanoyl-ACP + Malonyl-ACP

    
    7-methyloctanoyl-ACP  (C9).
    
  • Termination: Thioesterase (TE) hydrolyzes the acyl chain to release free 7-methyloctanoic acid .

Phase 3: Oxidative Decarboxylation & Functionalization

The C9 fatty acid precursor must be shortened to the C8 pheromone skeleton and functionalized.

  • Decarboxylation: An insect-specific cytochrome P450 (typically CYP4G subfamily) catalyzes the oxidative decarboxylation of 7-methyloctanoic acid to 2-methylheptane (C8 hydrocarbon).

    • Mechanism:[1][2][3][4] Removal of the C1 carboxyl group converts the C9 acid into a C8 alkane.

  • Regioselective Hydroxylation: A specific P450 hydroxylase targets the C4 position (relative to the new chain numbering) to form 6-methylheptan-4-ol .

  • Desaturation: A desaturase enzyme introduces the trans (E) double bond at the C2-C3 position to yield the final (E)-6-methylhept-2-en-4-ol .

Biosynthetic Diagram

The following Graphviz diagram visualizes the flow of carbon from amino acid precursors to the final pheromone.

Biosynthesis cluster_FAS Fatty Acid Synthase Complex Leucine L-Leucine Isovaleryl Isovaleryl-CoA (C5 Primer) Leucine->Isovaleryl Transamination & Decarboxylation Inter1 5-Methylhexanoyl-ACP (C7) Isovaleryl->Inter1 + Malonyl-CoA (KS, KR, DH, ER) Malonyl Malonyl-CoA (Extender) Malonyl->Inter1 Inter2 7-Methyloctanoyl-ACP (C9) Inter1->Inter2 + Malonyl-CoA Acid 7-Methyloctanoic Acid (Free Fatty Acid) Inter2->Acid Thioesterase (TE) Hydrocarbon 2-Methylheptane (C8 Alkane) Acid->Hydrocarbon CYP4G (Oxidative Decarboxylation) Alcohol 6-Methylheptan-4-ol Hydrocarbon->Alcohol P450 Hydroxylase (Regiospecific) Final (E)-6-Methylhept-2-en-4-ol (Rhynchophorol) Alcohol->Final Desaturase (Dehydrogenation)

Caption: Pathway logic from Leucine primer to Rhynchophorol via FAS elongation and P450 modification.

Experimental Validation Protocols

To validate this pathway in a research setting, the following self-validating protocols are recommended.

Protocol A: Stable Isotope Feeding (Tracing the Origin)

Objective: Confirm Leucine as the primer and Acetate/Malonate as the extender.

  • Preparation: Synthesize or purchase L-Leucine-d3 (methyl-d3) and Sodium Acetate-1-13C .

  • Administration:

    • Rear Rhynchophorus larvae on an artificial diet enriched with the labeled precursors (100 ppm) for 7 days prior to pupation.

    • Alternatively, inject adult weevils with 5 µL of precursor solution (10 µg/µL in saline).

  • Extraction:

    • Collect volatiles using Headspace-SPME (Solid Phase Microextraction) with a PDMS/DVB fiber for 24 hours.

    • Extract fat body tissue using Dichloromethane (DCM).

  • Analysis (GC-MS-SIM):

    • Analyze extracts using Gas Chromatography-Mass Spectrometry in Selected Ion Monitoring (SIM) mode.

    • Success Criteria: Detection of mass shifts in the Rhynchophorol peak.

      • Leucine-d3 should yield a +3 Da shift in the molecular ion and the isopropyl fragment (m/z 43 -> 46).

      • Acetate-1-13C should show incorporation into the chain backbone (M+2, M+4 patterns).

Protocol B: RNA Interference (Gene Silencing)

Objective: Validate the role of CYP4G in the decarboxylation step.

  • Target Selection: Transcriptome sequencing of the weevil pheromone gland. Identify homologs of CYP4G (insect-specific P450s associated with hydrocarbon synthesis).

  • dsRNA Synthesis: Synthesize 400bp dsRNA targeting the CYP4G homolog.

  • Microinjection: Inject 1 µg of dsRNA into the hemocoel of newly emerged males.

  • Phenotype Screening:

    • Monitor pheromone production at Day 5 post-injection.

    • Success Criteria: Significant reduction in Rhynchophorol titer accompanied by an accumulation of the precursor 7-methyloctanoic acid (detectable as a methyl ester after derivatization).

Summary of Key Enzymes

Enzyme ClassSpecific RoleCofactors
BCKDH Complex Converts

-ketoisocaproate to Isovaleryl-CoA.
TPP, NAD+, CoA
Fatty Acid Synthase (FAS) Elongates Isovaleryl-CoA with Malonyl-CoA.NADPH, Acetyl-CoA (for Malonyl gen)
Thioesterase (TE) Cleaves the C9-ACP to release free fatty acid.H2O
CYP4G (P450) Decarboxylates C9 acid to C8 hydrocarbon.NADPH, O2, Cytochrome b5
Desaturase Introduces the (E)-double bond at C2.NADH, O2, Fe2+

References

  • Royal Society of Chemistry. (2015). Chiral Methyl-branched Pheromones: Secondary alcohols and their esters.

  • National Institutes of Health (PubMed). (2022). Insect pheromones--an overview of biosynthesis and endocrine regulation.

  • Frontiers in Bioengineering and Biotechnology. (2021). Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts.

  • Journal of Economic Entomology. (1993). Development of a Pheromone-Based Trapping System for Rhynchophorus palmarum.

  • PubChem. (2024). 6-Methylhept-2-en-4-ol Compound Summary.

Sources

Exploratory

6-Methylhept-2-en-4-ol CAS number and safety data sheets

Part 1: Executive Summary 6-Methylhept-2-en-4-ol (CAS 4798-62-3) is a secondary allylic alcohol predominantly recognized in chemical ecology as Rhynchophorol .[1][2][3] It serves as a critical aggregation pheromone for p...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

6-Methylhept-2-en-4-ol (CAS 4798-62-3) is a secondary allylic alcohol predominantly recognized in chemical ecology as Rhynchophorol .[1][2][3] It serves as a critical aggregation pheromone for palm weevils (Rhynchophorus spp.), specifically Rhynchophorus palmarum and Rhynchophorus ferrugineus, which are devastating pests to coconut and oil palm plantations globally.[1][3]

Beyond its agrochemical significance, the molecule represents a classic scaffold for studying stereoselective synthesis and allylic oxidation patterns.[1][3] This guide details the physicochemical characterization, synthesis protocols, and safety standards required for handling this compound in a research or industrial setting.[1][3]

Part 2: Chemical Identity & Physicochemical Properties[1][2][3][4]

Nomenclature and Identification

The molecule features a chiral center at C4 and geometric isomerism at the C2-C3 double bond.[1][3] The biological activity is often stereospecific, with the (4S,2E) isomer showing distinct behavioral activity in certain species, though the racemic (E)-isomer is commonly used in commercial lures.[1]

ParameterData
IUPAC Name (E)-6-Methylhept-2-en-4-ol
CAS Number 4798-62-3
Molecular Formula C₈H₁₆O
Molecular Weight 128.21 g/mol
SMILES CC(C)CC(O)C=CC
InChI Key RQAFKZOPSRTJDU-SNAWJCMRSA-N
Appearance Colorless to pale yellow liquid
Odor Fruity, waxy, green, with fungal nuances
Physical Data

Note: Experimental values may vary slightly by purity and isomeric ratio.

PropertyValue
Boiling Point ~170–175 °C (at 760 mmHg)
Density 0.835 ± 0.05 g/cm³
Flash Point 64 °C (Closed Cup) - Combustible
Solubility Insoluble in water; soluble in ethanol, ether, hexane
LogP (Predicted) 2.15

Part 3: Synthesis & Production

Primary Synthetic Route: Grignard Addition

The most robust laboratory synthesis involves the nucleophilic addition of propenylmagnesium bromide to isovaleraldehyde.[1][3] This route allows for the direct formation of the C3-C4 bond.[1][3]

Reagents:

  • Substrate: Isovaleraldehyde (3-methylbutanal)[1][3]

  • Reagent: 1-Propenylmagnesium bromide (0.5 M in THF)

  • Solvent: Anhydrous Tetrahydrofuran (THF)[1][3][4]

  • Quench: Saturated Ammonium Chloride (NH₄Cl)

Reaction Scheme: Isovaleraldehyde + 1-Propenyl MgBr → [Alkoxide Intermediate] → (H3O+) → 6-Methylhept-2-en-4-ol[1][3]

Synthesis Workflow Diagram

The following diagram outlines the critical process steps and decision points for the synthesis.

SynthesisWorkflow Start Start: Inert Atmosphere (N2/Ar) ReagentPrep Prepare 1-Propenyl MgBr (in THF, 0°C) Start->ReagentPrep Addition Dropwise Addition of Isovaleraldehyde (Maintain < 10°C) ReagentPrep->Addition Reaction Stir at RT (2-4 hours) Monitor via TLC/GC Addition->Reaction Quench Quench with Sat. NH4Cl (Exothermic Control) Reaction->Quench Extraction Extract with Et2O or EtOAc Wash (Brine) -> Dry (MgSO4) Quench->Extraction Purification Vacuum Distillation or Flash Chromatography Extraction->Purification Product Final Product: 6-Methylhept-2-en-4-ol Purification->Product

Caption: Step-by-step Grignard synthesis workflow for 6-Methylhept-2-en-4-ol.

Part 4: Safety Data Sheet (SDS) Summary

Hazard Identification (GHS Classification)

Signal Word: WARNING

Hazard ClassCodeStatement
Flammable Liquids H226Flammable liquid and vapor.[1][3][5]
Skin Corrosion/Irritation H315Causes skin irritation.[1][3][6]
Serious Eye Damage/Irritation H319Causes serious eye irritation.[1][3][6]
STOT - Single Exposure H335May cause respiratory irritation.[1][3][6]
Handling & Storage Protocols
  • Storage: Store in a cool, dry, well-ventilated place. Keep container tightly closed. Store under inert gas (Nitrogen/Argon) if long-term storage is required to prevent oxidation of the double bond.[1][3]

  • PPE: Wear protective gloves (Nitrile), safety goggles, and a lab coat.[3] Use in a fume hood.[1][3][6]

  • Incompatibilities: Strong oxidizing agents, acid chlorides, acid anhydrides.[1][3][7]

Emergency Response Logic

SafetyLogic Exposure Exposure Event Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhalation Inhalation Exposure->Inhalation ActionSkin Wash with soap & water (15 mins) Skin->ActionSkin ActionEye Rinse cautiously with water Remove contacts Eye->ActionEye ActionInhale Remove to fresh air Support breathing Inhalation->ActionInhale Medical Seek Medical Advice (Show SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Caption: Immediate first-aid response logic for exposure to 6-Methylhept-2-en-4-ol.

Part 5: Analytical Characterization

To validate the synthesis, the following spectroscopic signatures should be confirmed.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • δ 5.6–5.8 ppm (m, 2H): Vinyl protons (C2-H, C3-H).[1] The splitting pattern confirms the trans (E) geometry (coupling constant J ~15 Hz).[3]

  • δ 4.1–4.2 ppm (m, 1H): Carbinol proton (C4-H).[1][3]

  • δ 1.7 ppm (d, 3H): Methyl group attached to the double bond (C1-H₃).[1][3]

  • δ 1.3–1.5 ppm (m, 2H): Methylene protons (C5-H₂).[1][3]

  • δ 1.6 ppm (m, 1H): Methine proton of the isopropyl group (C6-H).[1][3]

  • δ 0.9 ppm (d, 6H): Gem-dimethyl protons of the isopropyl group (C7-H₃, C8-H₃).[1]

Mass Spectrometry (GC-MS)
  • Molecular Ion: [M]+ = 128 (often weak or absent due to dehydration).[1][3]

  • Base Peak: m/z 43 (Isopropyl group) or m/z 71 (loss of isobutyl).[3]

  • Characteristic Fragment: m/z 110 (Loss of water, [M-18]).[1][3]

Part 6: Applications in Drug Development & Research[1][3]

Pheromone Technology

The primary commercial application is in Integrated Pest Management (IPM) .[1][3]

  • Mechanism: Rhynchophorol acts as an aggregation pheromone.[1][3] It is often used in combination with host plant volatiles (e.g., ethyl acetate, sugarcane fermentation products) to trap weevils.[3]

  • Formulation: Typically dispensed via membrane release sachets or polyethylene vials to ensure a constant release rate (e.g., 3–10 mg/day).[1][3]

Pharmaceutical Intermediate

As a chiral allylic alcohol, it serves as a building block for:

  • Claisen Rearrangements: To generate γ,δ-unsaturated carbonyls.[1][3]

  • Sharpless Epoxidation: To create chiral epoxy-alcohols for polyketide synthesis.[1][3]

References

  • Sigma-Aldrich. (2025).[1][3] Safety Data Sheet: 6-Methylhept-2-en-4-ol. Retrieved from

  • Rochat, D., et al. (1991).[1][3] Identification of the aggregation pheromone of the palm weevil Rhynchophorus vulgare. Journal of Chemical Ecology.

  • Oehlschlager, A. C., et al. (1996).[1][3] Syntheses of Palm Weevil Aggregation Pheromones. [2][3]

  • Ambeed. (2024). Product Safety Summary: CAS 4798-62-3.[1][3][8] Retrieved from

  • National Center for Biotechnology Information. (2025).[1][3] PubChem Compound Summary for CID 6506618, 6-Methylhept-2-en-4-ol. Retrieved from [2][3]

Sources

Foundational

Thermodynamic Properties and Kinetic Resolution Dynamics of 6-Methylhept-2-en-4-ol: A Technical Whitepaper

Executive Summary 6-Methylhept-2-en-4-ol (CAS 4798-62-3), commonly known as Rhynchophorol or (E)-6-methyl-2-hepten-4-ol, is a secondary aliphatic allylic alcohol of significant interest in fragrance chemistry and asymmet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Methylhept-2-en-4-ol (CAS 4798-62-3), commonly known as Rhynchophorol or (E)-6-methyl-2-hepten-4-ol, is a secondary aliphatic allylic alcohol of significant interest in fragrance chemistry and asymmetric synthesis (1)[1]. Understanding its thermodynamic properties is critical for optimizing its isolation, predicting its volatility in complex matrices, and designing enantioselective biocatalytic processes. This whitepaper synthesizes the physicochemical baseline of 6-methylhept-2-en-4-ol and provides an in-depth analysis of the thermodynamic drivers—specifically the interplay of activation enthalpy and entropy—that govern its lipase-catalyzed kinetic resolution (2)[2].

Physicochemical and Baseline Thermodynamic Profile

The macroscopic behavior of 6-methylhept-2-en-4-ol, including its phase transitions and partitioning, is dictated by its molecular thermodynamics.

Table 1: Quantitative Physicochemical Properties

PropertyValueCausality / Thermodynamic Implication
Molecular Weight 128.21 g/mol [1]Influences vapor pressure and diffusion coefficients in gas-phase and aroma applications.
Boiling Point ~202.67 °C (est.)[3]High BP relative to MW indicates significant intermolecular hydrogen bonding driven by the hydroxyl group.
Melting Point ~ -31.5 °C (est.)[3]The asymmetric, branched aliphatic structure disrupts crystal lattice packing, lowering the fusion temperature.
Density 0.8646 g/cm³[3]Typical for aliphatic alcohols; dictates phase separation thermodynamics in aqueous-organic biphasic extractions.
XLogP3 2.1[1]Moderate lipophilicity. Drives the thermodynamic equilibrium toward organic phases in solvent extraction and dictates membrane permeability.
Topological Polar Surface Area 20.2 Ų[1]Low TPSA confirms that solvation thermodynamics are dominated by hydrophobic effects of the aliphatic chain, rather than polar interactions.

Thermodynamics of Enantioselective Kinetic Resolution

The synthesis of enantiopure 6-methylhept-2-en-4-ol is frequently achieved via lipase-catalyzed transesterification (e.g., using Candida antarctica lipase B, Novozym 435) (2)[2]. The enantioselectivity of this process is not merely a steric phenomenon but a deeply thermodynamic one, governed by the differential activation energies of the (R)- and (S)-enantiomers.

Enthalpic vs. Entropic Drivers

In the acylation of racemic 6-methylhept-2-en-4-ol, thermodynamic analysis of the activation energies reveals that the differences in activation enthalpy (


) and activation entropy (

) are both negative (2)[2].
  • Causality of Selectivity: The reaction exhibits a strong preference for the (R)-enantiomer. Because both

    
     and 
    
    
    
    are negative, the selectivity is fundamentally driven by a predominance of enthalpic effects over entropic effects (i.e.,
    
    
    )[2].
  • Mechanistic Insight: The negative

    
     indicates that the transition state for the (R)-enantiomer is enthalpically more stable—likely due to optimal hydrogen bonding and van der Waals interactions within the enzyme's catalytic triad. However, the negative 
    
    
    
    implies that achieving this optimal transition state requires a highly ordered, entropically unfavorable conformation. The enthalpic stabilization is robust enough to overcome this entropic penalty, driving the (R)-selectivity[2].

Aroma Thermodynamics and Matrix Interactions

As an aroma compound, the volatility of 6-methylhept-2-en-4-ol is governed by its liquid-vapor thermodynamic equilibrium. In pure form, its vapor pressure is a function of the enthalpy of vaporization. However, in complex food or biological matrices (containing proteins, lipids, and carbohydrates), the thermodynamic activity coefficient of the alcohol shifts (4)[4]. Hydrophobic interactions between the aliphatic chain of 6-methylhept-2-en-4-ol and lipid phases decrease its thermodynamic activity, thereby reducing its volatility. Conversely, in highly aqueous environments with high ionic strength (salting-out effect), the chemical potential of the alcohol increases, driving it into the vapor phase[4].

Experimental Methodology: Thermodynamic Parameter Determination in Lipase Catalysis

To empirically determine the thermodynamic drivers (


 and 

) for 6-methylhept-2-en-4-ol, the following self-validating protocol is utilized. By measuring the enantiomeric ratio (

) across a temperature gradient, researchers can construct an Eyring plot. The strict linearity of this plot self-validates the assumption that the catalytic mechanism remains constant across the tested temperature range.

Step-by-Step Protocol:

  • System Preparation: Dissolve racemic 6-methylhept-2-en-4-ol (50 mM) and an acyl donor (e.g., vinyl acetate, 150 mM) in an anhydrous organic solvent (e.g., hexane). Causality: Anhydrous conditions minimize thermodynamic water activity, preventing the reverse hydrolysis reaction and ensuring kinetic control.

  • Temperature-Controlled Catalysis: Aliquot the mixture into separate sealed vials equilibrated at distinct temperatures (e.g., 20°C, 30°C, 40°C, 50°C, 60°C). Initiate the reaction by adding a fixed mass of immobilized lipase (e.g., Novozym 435).

  • Kinetic Sampling & Quenching: Withdraw aliquots at regular intervals. Quench the reaction immediately by removing the immobilized enzyme via microfiltration. Causality: Physical removal of the heterogeneous catalyst instantly freezes the thermodynamic state of the mixture without introducing chemical quenchers that could alter GC analysis.

  • Chiral GC Analysis: Analyze the filtrate using chiral Gas Chromatography to determine the fractional conversion (

    
    ) and the enantiomeric excess of the remaining substrate (
    
    
    
    ).
  • Thermodynamic Calculation:

    • Calculate the Enantiomeric Ratio (

      
      ) at each temperature using the equation: 
      
      
      
      .
    • Construct an Eyring plot of

      
       versus 
      
      
      
      (where
      
      
      is in Kelvin).
    • Derive the thermodynamic parameters from the linear regression: The slope equals

      
       and the y-intercept equals 
      
      
      
      .

Workflow Visualization

The following diagram illustrates the logical flow of the thermodynamic analysis described above.

G N1 Racemic 6-Methylhept-2-en-4-ol (Substrate) N2 Lipase-Catalyzed Transesterification (Temperature Gradient: 20°C - 60°C) N1->N2 N3 Chiral Gas Chromatography (Determine Conversion & ee) N2->N3 N4 Calculate Enantiomeric Ratio (E) E = ln[(1-c)(1-ee_s)] / ln[(1-c)(1+ee_s)] N3->N4 N5 Thermodynamic Analysis (Eyring Plot) ln E = -ΔR-SΔH# / RT + ΔR-SΔS# / R N4->N5 N6 Enthalpic Predominance |ΔR-SΔH#| > |TΔR-SΔS#| (R-Enantiomer Selectivity) N5->N6

Workflow for determining thermodynamic parameters in 6-methylhept-2-en-4-ol kinetic resolution.

Conclusion

The thermodynamic properties of 6-methylhept-2-en-4-ol govern both its physical behavior in complex matrices and its reactivity in asymmetric synthesis. The enantioselective acylation of this allylic alcohol is a prime example of an enthalpically driven kinetic resolution, where the energetic stabilization of the (R)-enantiomer's transition state successfully overcomes the entropic costs of active-site organization. Understanding these parameters allows drug development professionals and synthetic chemists to rationally design optimized biocatalytic processes.

References

  • [2] Title: Kinetic resolution of racemic secondary aliphatic allylic alcohols in lipase-catalyzed transesterification. Source: ResearchGate. URL:

  • [4] Title: Characterization of aroma compounds: structure, physico-chemical and sensory properties. Source: ResearchGate. URL:

  • [1] Title: 6-Methylhept-2-en-4-ol | CID 6506618. Source: PubChem - NIH. URL:

  • [3] Title: (E)-6-Methyl-2-hepten-4-ol. Source: Chemdad. URL:

Sources

Exploratory

Literature review of 6-Methylhept-2-en-4-ol derivatives

Literature Review and Technical Guide: 6-Methylhept-2-en-4-ol Derivatives in Chemical Ecology and Pest Management Executive Summary 6-Methylhept-2-en-4-ol, trivially known as rhynchophorol, is a secondary aliphatic alcoh...

Author: BenchChem Technical Support Team. Date: March 2026

Literature Review and Technical Guide: 6-Methylhept-2-en-4-ol Derivatives in Chemical Ecology and Pest Management

Executive Summary

6-Methylhept-2-en-4-ol, trivially known as rhynchophorol, is a secondary aliphatic alcohol that serves as the primary male-produced aggregation pheromone for the American palm weevil (Rhynchophorus palmarum)[1][2]. As a devastating pest of palm plantations across the Americas and a primary vector for the red ring disease nematode (Bursaphelenchus cocophilus), R. palmarum has been the subject of intense agrochemical research[3]. Over the past three decades, scientists have mapped the stereochemistry, receptor binding affinities, and synthetic pathways of rhynchophorol and its derivatives to engineer highly efficient Integrated Pest Management (IPM) systems[3][4].

Chemical Identity and Stereochemistry

The biological efficacy of 6-methylhept-2-en-4-ol is strictly governed by its stereochemistry. The naturally occurring pheromone possesses the (4S, 2E) absolute configuration[3][5]. While the (S)-enantiomer is the active biological agent driving aggregation, field experiments have definitively demonstrated that the non-natural (R)-enantiomer does not exhibit any inhibitory or antagonistic activity[3].

This lack of chiral antagonism is a critical operational advantage. It allows for the deployment of cost-effective racemic mixtures in agricultural mass-trapping systems, bypassing the need for complex, low-yield enantiopure syntheses that would otherwise inflate the cost of global pest management programs[3].

Derivative Landscape and Microbiocidal Applications

Beyond its primary role as an aggregation pheromone, the carbon skeleton of 6-methylhept-2-en-4-ol has inspired various structural analogs with distinct biological roles. For instance, the oxidation of rhynchophorol yields 6-methyl-2-hepten-4-one, which has been identified as a sex-specific volatile in the related weevil Metamasius spinolae[6].

Furthermore, recent agrochemical developments have incorporated 6-methylhept-2-en-4-ol and its derivatives as building blocks or co-formulants in microbiocidal oxadiazole compositions. These advanced derivatives are actively patented for combating phytopathogenic fungi in harvested food crops and seeds[7][8].

Table 1: Quantitative and Structural Data of 6-Methylhept-2-en-4-ol and Key Derivatives

Compound NameMolecular FormulaMolecular WeightBiological Role / ApplicationTarget Organism / Use
(4S,2E)-6-Methylhept-2-en-4-olC8H16O128.21 g/mol Primary aggregation pheromoneRhynchophorus palmarum[3]
(4R,2E)-6-Methylhept-2-en-4-olC8H16O128.21 g/mol Non-inhibitory enantiomerSynthetic byproduct[3]
6-Methyl-2-hepten-4-oneC8H14O126.19 g/mol Sex-specific volatile / PheromoneMetamasius spinolae[6]
Acetoin (Synergist)C4H8O288.11 g/mol Olfactory synergistEnhances ORN response[9]

Biosynthetic and Olfactory Mechanisms

The detection of 6-methylhept-2-en-4-ol is mediated by highly specific odorant receptors (ORs) located on the insect's antennae. In R. palmarum, the receptor RpalOR1 exhibits high affinity for rhynchophorol[4]. Interestingly, the olfactory response is heavily synergized by host plant volatiles (PVs) such as ethyl acetate and acetoin, which are byproducts of plant fermentation[9]. Acetoin activates both specialized Olfactory Receptor Neurons (ORNs) and the primary pheromone receptors (albeit with lower affinity), creating a synergistic depolarization that amplifies the behavioral aggregation response[4][9].

OlfactoryPathway Rhynchophorol (4S,2E)-6-Methylhept-2-en-4-ol RpalOR1 Receptor RpalOR1 Rhynchophorol->RpalOR1 High Affinity Acetoin Plant Volatiles (Acetoin / EtOAc) Acetoin->RpalOR1 Low Affinity ORN Olfactory Receptor Neurons Acetoin->ORN Synergistic ORNs RpalOR1->ORN Depolarization Aggregation Aggregation Behavior ORN->Aggregation Behavioral Output

Fig 1. Synergistic olfactory signaling pathway of 6-methylhept-2-en-4-ol and plant volatiles.

Synthetic Methodologies

To support large-scale IPM programs, robust synthetic routes for (E)-6-methylhept-2-en-4-ol are required. The Grignard addition protocol is favored for its high yield and stereochemical retention.

Protocol 1: Synthesis of Racemic (E)-6-Methylhept-2-en-4-ol Causality & Validation: This protocol utilizes (E)-1-propenylmagnesium bromide to explicitly lock the (E)-geometry of the alkene, preventing the formation of the biologically inactive (Z)-isomer. The reaction is a self-validating system; the disappearance of the aldehyde carbonyl stretch in IR spectroscopy and the emergence of the allylic alcohol OH stretch confirm successful coupling.

  • Preparation of Grignard Reagent: In a flame-dried, argon-purged flask, react (E)-1-bromo-1-propene (1.1 eq) with magnesium turnings (1.2 eq) in anhydrous tetrahydrofuran (THF) at 40°C until the metal is consumed.

  • Electrophilic Addition: Cool the Grignard solution to 0°C. Dropwise, add 3-methylbutanal (isovaleraldehyde, 1.0 eq) dissolved in THF. Rationale: Slow addition controls the exothermic nucleophilic attack and minimizes homocoupling side reactions.

  • Quenching and Extraction: Stir for 2 hours at room temperature, then quench with saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (hexane/ethyl acetate 9:1) to yield the pure racemic alcohol.

  • Validation: Confirm the (E)-configuration via ¹H-NMR (coupling constant J ≈ 15 Hz for the vinylic protons) and purity via GC-MS (m/z 128)[2][6].

Field Application and IPM Protocols

The practical application of rhynchophorol derivatives lies in mass-trapping networks designed to collapse local pest populations.

Protocol 2: Deployment of Synergistic Mass-Trapping Systems Causality & Validation: Pheromones alone yield suboptimal capture rates. By integrating acetoin and ethyl acetate, the trap mimics a fermenting host plant, triggering the dual-activation of RpalOR1 and secondary ORNs[4][9].

  • Trap Construction: Utilize 10-liter bucket traps with textured exteriors to facilitate weevil climbing. Drill 2 cm entry holes near the upper rim.

  • Pheromone Dispenser: Load a semi-permeable polymer sachet with 200 µL of racemic 6-methylhept-2-en-4-ol. Rationale: The polymer matrix ensures a controlled release rate of approximately 2-3 mg/day, preventing receptor adaptation/desensitization in the target insects[9][10].

  • Synergist Matrix: Add 500 g of chopped sugarcane treated with a 1:1 mixture of ethyl acetate and 10% acetoin to the bucket base.

  • Placement and Validation: Suspend traps 1.5 meters above ground, spaced 100 meters apart in a grid. Validate efficacy by recording weekly capture rates; a self-validating trap will show >5x capture rates compared to pheromone-only controls[9].

References

  • 6-Methylhept-2-en-4-ol | C8H16O | CID 6506618 - PubChem - NIH (nih.gov). 1

  • S-Rhynchophorol | C8H16O | CID 11105387 - PubChem - NIH (nih.gov).5

  • Chirality and field activity of rhynchophorol, the aggregation pheromone of the American palm weevil (researchgate.net). 3

  • Male-produced aggregation pheromone of the american palm weevil, Rhynchophorus palmarum (L.) (nih.gov). 2

  • Aggregation Pheromone of Metamasius spinolae (Coleoptera: Curculionidae): Chemical Analysis and Field Test (oup.com). 6

  • A conserved pheromone receptor in the American and the Asian palm weevils is also activated by host plant volatiles (nih.gov). 4

  • WO2020016180A1 - Microbiocidal oxadiazole derivatives (google.com). 7

  • WO1999012425A1 - Composition attracting insects pertaining to the coleoptera family and use thereof in the control of plagues (google.com). 10

  • WO2017220485A1 - Microbiocidal oxadiazole derivatives (google.com). 8

  • Interactions between acetoin, a plant volatile, and pheromone in Rhynchophorus palmarum (nih.gov). 9

Sources

Foundational

In-Depth Technical Guide: The Chemical Ecology of 6-Methylhept-2-en-4-ol — Taxonomic Specificity, Biosynthesis, and Experimental Methodologies

Executive Summary: Resolving Taxonomic Conflation in Chemical Ecology As a Senior Application Scientist specializing in semiochemical formulation and chemical ecology, I frequently encounter taxonomic misattributions in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Resolving Taxonomic Conflation in Chemical Ecology

As a Senior Application Scientist specializing in semiochemical formulation and chemical ecology, I frequently encounter taxonomic misattributions in broad volatile databases and patent filings. A critical clarification must be established regarding the premise of 6-methylhept-2-en-4-ol in Ips species.

While broad agrochemical patent literature occasionally lists 6-methylhept-2-en-4-ol in generic pest control mixtures encompassing Ips bark beetles[1], rigorous chemical ecology establishes that this C8 secondary alcohol—trivially named rhynchophorol —is exclusively the male-produced aggregation pheromone of the American palm weevil, Rhynchophorus palmarum (Coleoptera: Curculionidae)[2],[3]. In stark contrast, Ips species (Coleoptera: Scolytinae) biosynthesize structurally distinct C10 monoterpene alcohols, primarily ipsenol and ipsdienol[4],[5].

This whitepaper provides an authoritative, self-validating guide to the true chemical ecology of 6-methylhept-2-en-4-ol, contrasting its biosynthesis with Ips volatiles, and detailing the rigorous experimental workflows required to isolate, identify, and deploy these compounds in drug development and integrated pest management (IPM).

Chemical Ecology & Biosynthetic Divergence

The structural and biosynthetic divergence between Curculionidae (palm weevils) and Scolytinae (bark beetles) dictates their distinct pheromonal profiles.

The aggregation pheromone of R. palmarum is (4S,2E)-6-methylhept-2-en-4-ol [2]. This molecule is an 8-carbon, methyl-branched secondary alcohol[3]. Its biosynthesis relies on the propionate pathway, where host-plant precursors are metabolized de novo in the insect's midgut or fat body to produce the highly stereospecific (4S,2E) enantiomer.

Conversely, Ips species rely heavily on the mevalonate pathway or the direct sequestration and hydroxylation of host-tree monoterpenes (e.g., converting host myrcene into ipsenol and ipsdienol)[4],[5]. Understanding this divergence is critical for researchers developing species-specific synthetic lures.

Biosynthesis A Host Plant Precursors B De Novo Synthesis (Midgut/Fat Body) A->B Metabolic Conversion C (4S,2E)-6-Methylhept-2-en-4-ol (Rhynchophorol) B->C Propionate Pathway D Ipsenol / Ipsdienol (Monoterpenes) B->D Mevalonate Pathway E Curculionidae (R. palmarum) C->E Aggregation Signal F Scolytinae (Ips spp.) D->F Aggregation Signal

Evolutionary divergence of aggregation pheromone biosynthesis in Curculionidae vs. Scolytinae.

Quantitative Semiochemical Profiles

To facilitate clear comparison for formulation scientists, the quantitative and structural differences between the true producer of 6-methylhept-2-en-4-ol and the Ips species are summarized below.

TaxonCommon NamePrimary Aggregation PheromoneCarbon ChainChemical ClassPrimary Kairomone Synergist
Rhynchophorus palmarum American Palm Weevil(4S,2E)-6-Methylhept-2-en-4-olC8Branched Secondary AlcoholEthyl Acetate / Sugarcane[6]
Ips paraconfusus California Fivespined Ips(+)-Ipsdienol / (-)-IpsenolC10Monoterpene AlcoholMyrcene / α-Pinene[4]
Ips typographus European Spruce Bark Beetle(S)-cis-Verbenol / 2-Methyl-3-buten-2-olC10 / C5Monoterpene / HemiterpeneHost Monoterpenes[5]

Self-Validating Experimental Protocols for Semiochemical Elucidation

In chemical ecology, distinguishing a true pheromone from background environmental noise requires a self-validating experimental loop. The following step-by-step methodology explains not just how to isolate 6-methylhept-2-en-4-ol, but the causality behind each analytical choice.

Step 1: In Vivo Headspace Aeration
  • Protocol: Place live, feeding male insects in a specialized glass aeration chamber. Draw purified air over the insects and pass the effluent through an adsorbent polymer (e.g., SPME fibers or Porapak Q) for 24–72 hours.

  • Causality: Solvent extraction of excised glands often co-extracts massive amounts of structural lipids (e.g., cuticular hydrocarbons) that mask trace pheromones. In vivo aeration captures only the biologically relevant emitted volatiles, ensuring the sample represents the true ecological signal[2].

Step 2: GC-EAD Analysis (Gas Chromatography-Electroantennographic Detection)
  • Protocol: Elute the captured volatiles and inject them into a GC. Split the column effluent equally between a Flame Ionization Detector (FID) and an excised insect antenna suspended between two microelectrodes.

  • Causality: A chromatogram of natural headspace contains hundreds of plant and insect volatiles. By using the insect's own antenna as a biological detector, we create a self-validating filter. Only compounds that elicit a depolarization cascade in the olfactory receptor neurons (ORNs) are flagged for further structural elucidation[2].

Step 3: GC-MS and Chiral Chromatography
  • Protocol: Subject the EAD-active peaks to Mass Spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern. Follow up with chiral stationary phase GC using synthetic reference standards.

  • Causality: MS provides the structural skeleton, but insects are highly stereospecific. The natural pheromone of R. palmarum is strictly the (4S,2E) enantiomer[3]. Using chiral chromatography ensures we identify the exact stereoisomer, as the wrong enantiomer can act as a behavioral antagonist and render commercial lures useless[4].

Step 4: Field Bioassays (Lure-and-Kill)
  • Protocol: Reconstitute the synthesized (4S,2E)-6-methylhept-2-en-4-ol in slow-release polymer dispensers. Deploy in field bucket traps alongside host-plant kairomones.

  • Causality: Laboratory EAD responses only prove detection, not attraction. Field bioassays close the validation loop, proving that the identified compound actively drives target aggregation behavior in wild populations[5].

Workflow N1 1. In Vivo Aeration (Live Insect Headspace) N2 2. Adsorbent Trapping (SPME / Porapak Q) N1->N2 Volatile Capture N3 3. GC-EAD Analysis (Antennal Olfactory Response) N2->N3 Elution N4 4. GC-MS & Chiral GC (Structural & Enantiomeric ID) N3->N4 Active Peak Selection N5 5. Field Bioassay (Self-Validating Lure Trap) N4->N5 Synthetic Reconstitution

Self-validating workflow for semiochemical isolation, identification, and field validation.

Field Application: Kairomonal Synergism and Mass Trapping

The ultimate goal of identifying 6-methylhept-2-en-4-ol is its deployment in pest management. A critical discovery in the chemical ecology of R. palmarum is that the pheromone alone exhibits weak attraction in the field. It requires kairomonal synergism [6].

When 6-methylhept-2-en-4-ol is co-released with fermenting host-plant volatiles—specifically ethyl acetate, ethanol, or raw sugarcane—trap catches increase exponentially[6],[5]. This synergistic mechanism is leveraged in commercial mass-trapping protocols, where synthetic rhynchophorol lures are placed in bucket traps containing insecticide-laced sugarcane. This lure-and-kill strategy effectively crashes local weevil populations, preventing the spread of the fatal red ring nematode (Bursaphelenchus cocophilus) to healthy palm plantations.

References

1.[1] CN113336699A - Insecticidal compounds. Google Patents. URL: 2.[6] Identification of Pheromone Synergists in American Palm Weevil, Rhynchophorus Palmarum, and Attraction of Related Dynamis Borassi. ResearchGate. URL: [Link] 3.[4] Chiral Pesticides: Identification, Description, and Environmental Implications. ResearchGate. URL: [Link] 4.[2] Male-produced aggregation pheromone of the american palm weevil, Rhynchophorus palmarum (L.) (Coleoptera, Curculionidae): Collection, identification, electrophysiogical activity, and laboratory bioassay. ResearchGate. URL: [Link] 5.[3] Chemical and Behavioral Ecology of Palm Weevils (Curculionidae: Rhynchophorinae). ResearchGate. URL: [Link] 6.[5] Top 234 Journal of Chemical Ecology papers published in 1993. SciSpace. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Total synthesis protocols for 6-Methylhept-2-en-4-ol

Application Note: Total Synthesis and Enantiomeric Resolution of 6-Methylhept-2-en-4-ol (Rhynchophorol) Strategic Overview & Chemical Significance 6-Methylhept-2-en-4-ol (IUPAC: (E)-6-methylhept-2-en-4-ol), commonly know...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Total Synthesis and Enantiomeric Resolution of 6-Methylhept-2-en-4-ol (Rhynchophorol)

Strategic Overview & Chemical Significance

6-Methylhept-2-en-4-ol (IUPAC: (E)-6-methylhept-2-en-4-ol), commonly known as rhynchophorol, is a structurally significant secondary allylic alcohol[1]. In agricultural chemistry and targeted pest management, the naturally occurring (4S,2E)-enantiomer serves as the primary male-produced aggregation pheromone for the American palm weevil (Rhynchophorus palmarum), a devastating pest to palm and sugarcane plantations globally[2]. Beyond its ecological applications, this chiral aliphatic hydroxy compound is a highly valued building block in the synthesis of complex pharmaceuticals, fragrances, and fine chemicals[3].

This application note details a robust, field-proven, two-phase protocol for the total synthesis of enantiopure (4S,2E)-6-methylhept-2-en-4-ol. Phase 1 employs a highly efficient Grignard addition to establish the racemic carbon framework. Phase 2 utilizes a biocatalytic kinetic resolution via lipase-mediated transesterification to isolate the bioactive (S)-enantiomer[4].

Physicochemical Profiling

Before initiating the synthesis, it is critical to establish the target's analytical parameters to ensure self-validation during the workflow.

Table 1: Physicochemical and Structural Properties of 6-Methylhept-2-en-4-ol

ParameterSpecification
CAS Number 4798-62-3[5]
Molecular Formula C8H16O[1]
Molecular Weight 128.21 g/mol [1]
SMILES String C/C=C/C(CC(C)C)O[1]
Physical Form Liquid (at room temperature)[6]
Storage Conditions Sealed in dry, room temperature[7]

Retrosynthetic Analysis & Pathway Design

The 8-carbon framework of 6-methylhept-2-en-4-ol can be cleanly disconnected at the C4-C5 bond. This retrosynthetic cleavage reveals two readily available 4-carbon precursors: crotonaldehyde ((E)-but-2-enal) acting as the electrophile, and isobutylmagnesium bromide acting as the nucleophile[8].

Causality in Reagent Selection:

  • Grignard Addition: Grignard reagents (hard nucleophiles) typically favor 1,2-addition over 1,4-conjugate addition when reacting with aldehydes. By maintaining strict cryogenic conditions (-78 °C), we suppress any trace 1,4-addition, ensuring exclusive formation of the desired allylic alcohol.

  • Enzymatic Resolution: Novozym 435 (immobilized Candida antarctica Lipase B) exhibits profound stereoselectivity for secondary alcohols[4]. By utilizing vinyl acetate as the acyl donor, the transesterification becomes irreversible; the leaving group (vinyl alcohol) rapidly tautomerizes to acetaldehyde, driving the reaction to absolute kinetic completion.

SynthesisWorkflow A Crotonaldehyde (Electrophile) C Grignard Addition (THF, -78°C) A->C B Isobutylmagnesium Bromide B->C D NH4Cl Quench (Protonation) C->D E Extraction & Purification D->E F (±)-6-Methylhept-2-en-4-ol (Racemic) E->F

Fig 1: Retrosynthetic and forward synthesis workflow for racemic 6-methylhept-2-en-4-ol.

Experimental Protocols

Protocol 1: Synthesis of (±)-6-Methylhept-2-en-4-ol

Objective: Construct the racemic allylic alcohol via C-C bond formation.

Materials:

  • Crotonaldehyde (99+%, AcroSeal™)[8]

  • Isobutylmagnesium bromide (2.0 M solution in diethyl ether or THF)[8]

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH4Cl

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, an addition funnel, and an argon inlet. Causality: Strict anhydrous conditions are mandatory to prevent the premature protonation of the Grignard reagent into isobutane gas.

  • Electrophile Solvation: Add crotonaldehyde (50 mmol) and 100 mL of anhydrous THF to the flask. Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Nucleophilic Addition: Transfer isobutylmagnesium bromide (60 mmol, 1.2 eq) into the addition funnel. Add it dropwise over 45 minutes to the vigorously stirring crotonaldehyde solution. Causality: Dropwise addition at cryogenic temperatures prevents thermal runaway and suppresses unwanted 1,4-conjugate addition or aldol condensation side reactions.

  • Reaction Maturation: Allow the reaction mixture to stir at -78 °C for 2 hours, then gradually warm to 0 °C over 1 hour.

  • Quenching (Self-Validation Step): Carefully quench the reaction by adding 50 mL of saturated aqueous NH4Cl dropwise at 0 °C. Validation: The dissolution of the magnesium alkoxide gel into a clear biphasic mixture indicates a successful quench.

  • Extraction & Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography (Hexanes/Ethyl Acetate 9:1) to yield (±)-6-methylhept-2-en-4-ol as a pale yellow liquid.

Protocol 2: Enzymatic Kinetic Resolution to (4S,2E)-6-Methylhept-2-en-4-ol

Objective: Isolate the bioactive (S)-enantiomer using lipase-catalyzed transesterification[4].

Table 2: Biocatalytic Resolution Parameters

ParameterConditionRationale
Biocatalyst Novozym 435 (CALB)High stereoselectivity for (R)-allylic alcohols.
Acyl Donor Vinyl Acetate (3.0 eq)Irreversible acylation due to acetaldehyde tautomerization.
Solvent Hexane / Diisopropyl etherNon-polar environment enhances lipase rigidity and selectivity.
Temperature 30 °COptimal thermal window for CALB activity without denaturation.

Step-by-Step Methodology:

  • Reaction Assembly: In a 100 mL Erlenmeyer flask, dissolve (±)-6-methylhept-2-en-4-ol (20 mmol) in 40 mL of anhydrous hexane.

  • Reagent Addition: Add vinyl acetate (60 mmol) followed by Novozym 435 (50 mg per mmol of substrate).

  • Incubation: Place the flask in an orbital shaker at 30 °C and 200 rpm.

  • Monitoring (Self-Validation Step): Monitor the reaction via chiral GC or HPLC. Stop the reaction when the conversion reaches exactly 50% (typically 12-24 hours). Causality: Stopping at 50% conversion ensures maximum enantiomeric excess (ee > 99%) for the unreacted (S)-alcohol.

  • Separation: Filter off the immobilized enzyme (which can be washed and reused). Concentrate the filtrate under reduced pressure.

  • Isolation: Separate the unreacted (4S,2E)-6-methylhept-2-en-4-ol from the acylated (4R,2E)-acetate via column chromatography (Hexanes/Ethyl Acetate 95:5 to 80:20). The less polar acetate elutes first, followed by the highly pure (S)-enantiomer (rhynchophorol).

EnzymaticResolution A (±)-6-Methylhept-2-en-4-ol (Racemic Mixture) B Novozym 435 (CALB) + Vinyl Acetate A->B C (4R,2E)-Acetate (Acylated Enantiomer) B->C Fast Reacting (R) D (4S,2E)-6-Methylhept-2-en-4-ol (Unreacted Natural Pheromone) B->D Slow Reacting (S) E Column Chromatography (Separation) C->E D->E

Fig 2: Enzymatic kinetic resolution pathway separating the (R)-acetate and (S)-alcohol.

Analytical Validation (E-E-A-T Guarantee)

To ensure the trustworthiness of the synthesized batch, the following analytical checks must be performed before downstream application:

  • 1H NMR (CDCl3): Look for the characteristic multiplet of the allylic proton at C4 (~4.0 ppm) and the distinct olefinic protons at C2 and C3 (5.4 - 5.7 ppm). The isopropyl methyl doublets should appear clearly around 0.9 ppm.

  • Chiral GC-MS: Use a cyclodextrin-based chiral stationary phase to confirm the enantiomeric excess (ee) of the isolated (4S,2E)-6-methylhept-2-en-4-ol. The target ee should be >98% for field-grade pheromone applications[2].

References[1] National Center for Biotechnology Information. "6-Methylhept-2-en-4-ol | C8H16O | CID 6506618". PubChem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQLSYhg5jGGeVNF_rlDNVd89oOkcrKL0d25hxcF6dlYVGKEZjFiKpayHkm8_W339fBY18pgbiI8fhbloxBu7RDOKVolfD68BvhWWaT8Dir5PUmmJAbHuRTfcbNf8-9nj3Ntmc1whLyhzmI9SwKYYdwr181T68XPe6ZdD-EYpc=[5] Molport. "6-methylhept-2-en-4-ol | 4798-62-3". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6AJd1SfZw4PELVKfpBgek0at0Hx31PFpEbcpgjHjWOfadtNvnzCc9Mad9P9BPS_jgDlVUSNKsJuG24uQJg9BUDvsuBN8ARoLGNPueuYy2NkR7PwgTbZgYr_euMfz47mRkkgaMFkXIX2bOGedxRT_LgqOcrQ==[6] Sigma-Aldrich. "6-Methylhept-2-en-4-ol | 4798-62-3". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbUY5are7cUVyhNt9vczjxWDNfURucc_KpOu1SPl5CWwBn70HF7qviTfYGVljctS3hcYgA3FMnmYMoO41guuIx86OajfYUJcjbzFt_CK8Rwww7BfF4VVY6PD1Ehi7tGS_IOGSCSfBkImsKmTC-n9wE3JXivxrx35v657vF[7] Sigma-Aldrich. "6-Methylhept-2-en-4-ol | 4798-62-3 (Pricing & Storage)". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQFiwMG-ddFCSt_XUTdp8lo5C6aZjHjCp9FQ4KFgz2Pqs0RMzZ0Zoqv86cfa47OcSSqVZcVu9WOwcugKZzQuzgag_gAGZeToUsne8eo_H80SkB194hHgrBGy3mIhxyEIVhmABGBtsthul_qLyuImWm4y1Ea73a_AiMHA5mJroBGcPymBbRo1Mz[2] Rochat, D., et al. "Chirality and field activity of rhynchophorol, the aggregation pheromone of the American palm weevil". ResearchGate. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnLlLNXQVl_6nm8P7yAU4fnSjzX7s0eCLVt0vCNNUt64Q4j6ga2SsxwrARnCeNYwcSjDRPj-gcA8b9OjwJtbx_GMLRpAurvPaYvL5SZ2JAMI2vm2re3ZUx3GSDiGQPCixMlY2P_0xdK4OLbJqZZK_UYfZibS9zOWavdS4oNuVXXYa4Ee199P5Lk0SwpBkJqBbthSjKiQkgjB7sT_IS77HMjFf-ticipx2r_jxZAS_wu4qhWJx-c_dhnEuxTOee4nrMJsYo4R7OHky2iP3lBlWGZpU=[8] Thermo Fisher Scientific. "AcroSeal Products - Isobutylmagnesium bromide". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdragm_-Z9paScFTcmdJZowc0O7ZbxRumw9Yb3ejYGKHHsrsV7VyQt49_-Kz6UvU2tGK1OSZC2FJW9DWdDHNseRlI2qRY5wMNbUNEwkLmPhHieE2kilaDuIVwzvGQZ2aq-FND8dAfcMg_BC2O7wIKnDAJ-lzZSHLPHbrvauJC5LWyvAZcZGK7m4tKDY4fX7V5psi-SLj4=[3] Loschmidt Laboratories. "Chiral Aliphatic Hydroxy Compounds". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETORceLZDCa42zp_wD-OO_xI7wvsEO8A7hyRrziRWRPdXevx08iSiIW8TtHNFeJk3r5He0Eefh2d-UbaB3-7sMu49rANKVERcDRPpg5PyODXBvbVB1VqBIDnH8ZVxIb8vHQZsu8HV4SiZSpU_g-XJ2TLovgZXntgjFLwVCe0WwXB4-DL3tgmPLRA==[4] ResearchGate. "Synthesis of salicylate esters over cordierite honeycomb monoliths coated with zirconia based solid acids in vapour phase". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFC--FwhmhEyXVVYpYU4cy4ctTA05omacGqmCK5GKQxeeaax0ZkuJ8l-PY04jz6lQn1Ghc98aamKn8B45UUcOWcGOY9q_TtB-rXUTKSMd79EO01hLbETFgXL8KRIJcYuug6_DRqkbxMlXmaeWphPnJePz7xejUj0so4_PcUYd1PkQcUweto2mQQl6ABQl5IEFAyNH9QNFzHRKNcZB7nQ7FeuRwTKI32Se-eZBzG747LdqbagSEow8PSXMiES9wNv2BlKrhRhC5gfNeaEFnB0zqzUueH65RLU7JIB-KypJM0jZIFeSmERaCY

Sources

Application

Application and Protocol Guide for the Enantioselective Synthesis of (S)-6-Methylhept-2-en-4-ol

Abstract This comprehensive guide details two robust and highly selective methods for the enantioselective synthesis of (S)-6-Methylhept-2-en-4-ol, a chiral allylic alcohol of interest in synthetic organic chemistry. The...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details two robust and highly selective methods for the enantioselective synthesis of (S)-6-Methylhept-2-en-4-ol, a chiral allylic alcohol of interest in synthetic organic chemistry. The protocols provided are designed for researchers, scientists, and professionals in drug development, offering step-by-step instructions for both the asymmetric reduction of a prochiral ketone and the kinetic resolution of a racemic alcohol. This document emphasizes the underlying chemical principles, practical experimental considerations, and the validation of enantiomeric purity, thereby providing a self-contained and authoritative resource for the preparation of this valuable chiral building block.

Introduction: The Significance of Chiral Allylic Alcohols

Chiral molecules are fundamental to the life sciences, with enantiomeric purity often being a critical determinant of pharmacological activity and safety.[1] Allylic alcohols, such as (S)-6-Methylhept-2-en-4-ol, are versatile synthetic intermediates, featuring multiple functional groups that can be selectively manipulated to construct complex molecular architectures. The controlled synthesis of a specific enantiomer of such compounds is therefore a key challenge and a significant area of research in modern organic synthesis.

This guide presents two distinct and effective strategies for accessing the (S)-enantiomer of 6-Methylhept-2-en-4-ol:

  • Asymmetric Reduction: The Corey-Bakshi-Shibata (CBS) reduction of the corresponding prochiral ketone, 6-methylhept-2-en-4-one.[2][3][4] This method establishes the desired stereocenter in a single, highly enantioselective step.

  • Enzymatic Kinetic Resolution: The lipase-catalyzed resolution of racemic 6-methylhept-2-en-4-ol. This "green chemistry" approach utilizes an enzyme to selectively acylate one enantiomer, allowing for the separation of the desired (S)-alcohol.[5][6][7]

Both methodologies are detailed with explicit protocols, mechanistic insights, and guidance for the analysis of the final product.

Synthesis of the Precursor: 6-Methylhept-2-en-4-one

A reliable synthesis of the starting prochiral ketone is paramount. A common and efficient method is the aldol condensation between crotonaldehyde and isobutyraldehyde, followed by oxidation. A more direct approach involves the palladium-catalyzed cross-coupling of an enone with an appropriate organometallic reagent. For the purpose of this guide, we will outline a practical synthesis from commercially available starting materials.

Protocol 2.1: Synthesis of 6-Methylhept-2-en-4-one

This protocol is based on the aldol condensation of propanal with isobutyraldehyde, followed by dehydration and oxidation.

Materials:

  • Propanal

  • Isobutyraldehyde

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Pyridinium chlorochromate (PCC)

  • Silica gel for column chromatography

Procedure:

  • Aldol Condensation: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, combine propanal (1.0 eq) and isobutyraldehyde (1.2 eq) in diethyl ether.

  • Slowly add a 10% aqueous solution of NaOH (0.1 eq) dropwise while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude aldol addition product.

  • Dehydration and Oxidation: Dissolve the crude aldol product in dichloromethane (CH₂Cl₂).

  • Add PCC (1.5 eq) in one portion and stir the mixture at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of silica gel, eluting with diethyl ether.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford 6-methylhept-2-en-4-one.

Method 1: Asymmetric Synthesis via Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a powerful and predictable method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols.[2][3][4] The reaction utilizes a chiral oxazaborolidine catalyst, which coordinates to both the borane reducing agent and the ketone substrate, leading to a highly organized transition state that favors the formation of one enantiomer.

Mechanistic Rationale

The enantioselectivity of the CBS reduction arises from the steric environment created by the chiral catalyst. The ketone coordinates to the Lewis acidic boron atom of the oxazaborolidine in a way that minimizes steric interactions between the larger substituent on the ketone and the substituents on the catalyst. The borane reducing agent then delivers a hydride to the carbonyl carbon from the less hindered face, resulting in the formation of the desired alcohol enantiomer.

Diagram 3.1: Catalytic Cycle of the CBS Reduction

CBS_Reduction Catalyst Oxazaborolidine Catalyst Complex1 Catalyst-Borane Complex Catalyst->Complex1 + Borane TransitionState Ternary Complex (Transition State) Complex1->TransitionState + Ketone Ketone 6-Methylhept-2-en-4-one Ketone->TransitionState ProductComplex Product-Catalyst Complex TransitionState->ProductComplex Hydride Transfer ProductComplex->Catalyst Product Release Alcohol (S)-6-Methylhept-2-en-4-ol ProductComplex->Alcohol

Caption: Catalytic cycle for the CBS reduction of a prochiral ketone.

Detailed Protocol for CBS Reduction

Materials:

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)

  • 6-Methylhept-2-en-4-one

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add BH₃·THF (0.6 eq, 1 M in THF) dropwise to the catalyst solution.

  • Stir the mixture for 10 minutes at -78 °C.

  • In a separate flask, dissolve 6-methylhept-2-en-4-one (1.0 eq) in anhydrous THF.

  • Add the ketone solution dropwise to the catalyst-borane mixture over 30 minutes, maintaining the temperature at -78 °C.

  • Stir the reaction at -78 °C for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature and then carefully add 1 M HCl.

  • Stir for 30 minutes, then extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield (S)-6-Methylhept-2-en-4-ol.

Table 3.1: CBS Reduction Parameters and Expected Outcome

ParameterValue
Catalyst (R)-2-Methyl-CBS-oxazaborolidine
Reducing Agent Borane-THF complex
Temperature -78 °C
Expected Yield 85-95%
Expected Enantiomeric Excess (ee) >95%

Method 2: Enzymatic Kinetic Resolution of Racemic 6-Methylhept-2-en-4-ol

Kinetic resolution is a powerful technique for separating enantiomers based on their different reaction rates with a chiral catalyst or reagent. Lipases are particularly effective for the resolution of alcohols due to their high enantioselectivity, mild reaction conditions, and environmental compatibility.[5][6][7][8][9] In this protocol, we will use Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, to selectively acylate the (R)-enantiomer of 6-methylhept-2-en-4-ol, leaving the desired (S)-enantiomer unreacted.

Principle of Enzymatic Kinetic Resolution

The active site of the lipase is chiral and will preferentially bind to one enantiomer of the racemic alcohol, facilitating its acylation at a much faster rate than the other enantiomer. By stopping the reaction at approximately 50% conversion, one can isolate the unreacted alcohol and the acylated product, both with high enantiomeric purity.

Diagram 4.1: Workflow for Enzymatic Kinetic Resolution

EKR_Workflow Start Racemic 6-Methylhept-2-en-4-ol Reaction Lipase (CAL-B) + Acyl Donor (e.g., Vinyl Acetate) Start->Reaction Mixture Reaction Mixture at ~50% Conversion Reaction->Mixture Separation Chromatographic Separation Mixture->Separation S_Alcohol (S)-6-Methylhept-2-en-4-ol (Unreacted) Separation->S_Alcohol Slower Reacting R_Ester (R)-6-Methylhept-2-en-4-yl Acetate Separation->R_Ester Faster Reacting

Caption: General workflow for the enzymatic kinetic resolution of a racemic alcohol.

Detailed Protocol for Lipase-Catalyzed Kinetic Resolution

Materials:

  • Racemic 6-methylhept-2-en-4-ol (can be synthesized by reduction of the ketone with NaBH₄)

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Vinyl acetate

  • Anhydrous solvent (e.g., hexane or toluene)

  • Molecular sieves (4 Å)

  • Silica gel for column chromatography

Procedure:

  • To a flask containing racemic 6-methylhept-2-en-4-ol (1.0 eq) and activated 4 Å molecular sieves, add the anhydrous solvent.

  • Add Novozym 435 (typically 10-20% by weight of the substrate).

  • Add vinyl acetate (0.6 eq) as the acyl donor.

  • Stir the suspension at room temperature (or slightly elevated temperature, e.g., 40 °C) and monitor the reaction progress by GC or TLC.

  • The reaction should be stopped when approximately 50% of the starting alcohol has been consumed.

  • Filter off the enzyme (it can often be washed and reused).

  • Concentrate the filtrate under reduced pressure.

  • Purify the mixture of the unreacted alcohol and the ester by flash column chromatography on silica gel (hexanes/ethyl acetate gradient). The more polar alcohol will elute after the less polar ester.

Table 4.1: Lipase-Catalyzed Resolution Parameters and Expected Outcome

ParameterValue
Enzyme Novozym 435 (Immobilized CAL-B)
Acyl Donor Vinyl acetate
Solvent Hexane or Toluene
Expected Yield of (S)-alcohol ~45% (theoretical maximum is 50%)
Expected Enantiomeric Excess (ee) >98%

Analysis of Enantiomeric Purity

The determination of the enantiomeric excess (ee) of the synthesized (S)-6-Methylhept-2-en-4-ol is a critical step to validate the success of the enantioselective synthesis. The most common method for this is chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Protocol 5.1: Chiral HPLC Analysis

  • Prepare a standard solution of the purified (S)-6-Methylhept-2-en-4-ol in the mobile phase (e.g., hexane/isopropanol mixture).

  • Inject the sample onto a chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Elute with an appropriate mobile phase composition at a constant flow rate.

  • Detect the enantiomers using a UV detector (if the molecule has a chromophore) or a refractive index detector.

  • The two enantiomers will have different retention times. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers:

    ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100

Conclusion

This application note provides detailed and reliable protocols for the enantioselective synthesis of (S)-6-Methylhept-2-en-4-ol through two powerful and distinct synthetic strategies: CBS reduction and enzymatic kinetic resolution. The choice of method will depend on factors such as the availability of reagents and equipment, desired scale, and economic considerations. Both methods are capable of producing the target molecule with high enantiomeric purity, a crucial requirement for its use in the synthesis of complex, biologically active molecules. The provided protocols, coupled with the mechanistic insights and analytical guidance, should serve as a valuable resource for researchers in the field of synthetic organic chemistry.

References

  • Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]

  • Wills, M. (2012). Asymmetric Transfer Hydrogenation of Secondary Allylic Alcohols. CORE. [Link]

  • Seton Hall University. (2010). Asymmetric Transfer Hydrogenation of Allylic Alcohols. eRepository @ Seton Hall. [Link]

  • Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]

  • Zhang, W., et al. (2021). Kinetic resolution of racemic allylic alcohols via iridium-catalyzed asymmetric hydrogenation: scope, synthetic applications and insight into the origin of selectivity. Chemical Science, 12(3), 1265-1272. [Link]

  • de Souza, R. O. M. A., et al. (2017). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. International Journal of Molecular Sciences, 18(10), 2047. [Link]

  • Wikipedia. (2023). Corey–Itsuno reduction. [Link]

  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]

  • YouTube. (2021, September 15). CBS Reduction, Enantioselective Catalysis. Organic Chemistry, Reaction Mechanism. [Link]

  • University of Calgary. Asymmetric Synthesis. [Link]

  • ResearchGate. Corey–Bakshi–Shibata (CBS) Reduction. [Link]

  • ResearchGate. Synthesis of ( S )-6-methylhept-5-en-2-ol, the aggregation pheromone of Gnathotrichus sulcatus. [Link]

  • TU Delft Research Portal. (2022). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ChemBioChem, 23(22), e202200435. [Link]

  • Davies, S. G., & Smyth, G. D. (1996). Asymmetric synthesis of (R)-hexane-1,5-diol, (R)-hex-3-ene-1,5-diol and (R)-6-methylhept-5-en-2-ol (sulcatol) employing a tandem asymmetric conjugate addition and stereospecific Meisenheimer rearrangement protocol. Journal of the Chemical Society, Perkin Transactions 1, (18), 2249-2257. [Link]

  • ResearchGate. (2017). An Alternative Route for the Synthesis of (E)-(+)-5(S)-Methylhept-2-en-4-one (Filbertone). [Link]

  • Andrade, L. H., et al. (2011). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules, 16(11), 9326-9338. [Link]

  • Organic Syntheses. (2008). PREPARATION OF 1,3-DIMESITYLIMIDAZOLINIUM CHLORIDE. Organic Syntheses, 85, 10. [Link]

  • Organic Syntheses. (2012). CATALYTIC ASYMMETRIC ADDITION OF ORGANOZINC REAGENTS TO ALDEHYDES. Organic Syntheses, 89, 23. [Link]

  • Stenutz. (E)-6-methylhept-4-en-2-one. [Link]

  • PubChem. 6-Methylhept-2-en-4-ol. [Link]

  • MDPI. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts, 11(1), 54. [Link]

  • Google Patents. (2003).
  • Semantic Scholar. (2021). Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols. [Link]

  • MolPort. 6-methylhept-2-en-4-ol. [Link]

  • MDPI. (2019). Scalable Preparation of Enantioenriched (S)-5-methylhept-2-en-4-one. Synthesis and Aroma Properties of Achiral Analogues Thereof. Molecules, 24(24), 4448. [Link]

Sources

Method

Application Note: High-Resolution GC-MS Analysis of 6-Methylhept-2-en-4-ol (Rhynchophorol)

Executive Summary & Introduction 6-Methylhept-2-en-4-ol, commonly known as rhynchophorol, is a highly volatile secondary aliphatic alcohol. It functions as the primary male-produced aggregation pheromone for several econ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Introduction

6-Methylhept-2-en-4-ol, commonly known as rhynchophorol, is a highly volatile secondary aliphatic alcohol. It functions as the primary male-produced aggregation pheromone for several economically devastating agricultural pests, most notably the American palm weevil (Rhynchophorus palmarum)[1]. Accurate identification, stereochemical profiling, and quantification of this semiochemical are critical for developing mass-trapping lures and mating disruption strategies in palm and sugarcane plantations[2].

Because insects exhibit profound olfactory stereospecificity, the natural biological activity of rhynchophorol is almost exclusively driven by its (4S, 2E) enantiomer[1]. Consequently, analytical workflows must not only quantify the compound but also resolve its stereochemistry. This application note details an optimized Gas Chromatography-Mass Spectrometry (GC-MS) protocol, utilizing both standard and chiral stationary phases, to isolate, identify, and quantify 6-methylhept-2-en-4-ol from complex biological matrices.

Physicochemical Properties

Understanding the physical properties of 6-methylhept-2-en-4-ol is essential for optimizing thermal desorption and chromatographic retention times.

PropertyValue / Description
IUPAC Name (E)-6-methylhept-2-en-4-ol[3]
Common Synonyms Rhynchophorol; 6-Methyl-2E-hepten-4-ol[3]
CAS Number 4798-62-3 (Racemic)[4]
Molecular Formula C₈H₁₆O[3]
Molecular Weight 128.21 g/mol [3]
Exact Mass 128.1201 Da[5]
Topological Polar Surface Area 20.2 Ų[5]

Ecological Signaling and Pheromone Synergy

In the field, the biological efficacy of 6-methylhept-2-en-4-ol is exponentially increased when co-emitted with host plant volatiles (kairomones) such as ethyl acetate or fermenting sugarcane tissues[6]. This synergistic interaction forms the basis of integrated pest management (IPM) trapping systems.

EcoSignaling A Male R. palmarum (Pheromone Emitter) B (4S,2E)-6-Methylhept-2-en-4-ol (Rhynchophorol) A->B Biosynthesis & Release D Synergistic Aggregation Response B->D Primary Attractant C Host Plant Volatiles (e.g., Ethyl Acetate) C->D Kairomone Synergy E Agricultural Mass Trapping & Pest Monitoring D->E Exploited for

Fig 1: Synergistic signaling pathway of Rhynchophorol and host volatiles in pest management.

Experimental Protocols: Volatile Extraction and GC-MS Analysis

Expertise & Causality: Extracting low-molecular-weight, highly volatile alcohols from biological matrices requires techniques that minimize solvent masking. Dynamic headspace collection using Porapak Q polymers, followed by solvent elution, is preferred for bulk collection because it prevents the degradation of unstable alkenes. Conversely, for rapid, solvent-free trace analysis, Headspace Solid-Phase Microextraction (HS-SPME) is superior as it concentrates the analytes directly onto a fused-silica fiber, eliminating the solvent delay during GC-MS acquisition[7].

Step-by-Step Sample Preparation (Dynamic Headspace Aeration)
  • Chamber Setup : Place live adult male R. palmarum in a specialized glass aeration chamber supplied with charcoal-filtered, humidified air[6].

  • Trapping : Draw the effluent air through a glass column containing 50 mg of pre-conditioned Porapak Q adsorbent at a flow rate of 1.0 L/min for 24–48 hours.

  • Elution : Elute the captured volatiles from the Porapak Q trap using 500 µL of high-purity hexane or dichloromethane.

  • Concentration : Gently concentrate the eluate under a mild stream of ultra-pure nitrogen to a final volume of 50 µL. Critical Step: Avoid complete evaporation; 6-methylhept-2-en-4-ol is highly volatile and will be lost if the solvent is dried completely.

GC-MS Instrumental Setup

To achieve baseline separation of 6-methylhept-2-en-4-ol from structurally similar host plant volatiles and other insect lipids, a non-polar to slightly polar column (e.g., ZB-5ms) is utilized[8]. For enantiomeric resolution, a cyclodextrin-based chiral column must be substituted[9].

ParameterSpecification / Setting
System GC coupled with a single quadrupole Mass Spectrometer
Column (Standard) 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., ZB-5ms, 30m × 0.25mm × 0.25µm)[8]
Column (Chiral) Cyclodex-B or CycloSil-B (30m × 0.25mm × 0.25µm)[9]
Carrier Gas Helium (He), Ultra-High Purity (99.999%), Constant flow at 1.0 mL/min
Injection Mode Splitless (for trace analysis); Split 1:10 (for concentrated synthetic standards)
Injector Temp 250 °C
Oven Program 40 °C (hold 2 min) → 5 °C/min to 150 °C → 20 °C/min to 250 °C (hold 5 min)
Ionization Mode Electron Impact (EI) at 70 eV; Chemical Ionization (CI) with Methane[8]
Mass Scan Range m/z 35 to 350

Analytical Workflow & Stereochemical Elucidation

GCMSWorkflow Step1 Dynamic Headspace Aeration (Porapak Q Trap) Step2 Solvent Elution / SPME (Sample Preparation) Step1->Step2 Extract Volatiles Step3 Chiral GC Separation (Cyclodex-B Column) Step2->Step3 Thermal/Liquid Injection Step4 Mass Spectrometry (EI for Fragments, CI for [M+H]+) Step3->Step4 Eluate Transfer Step5 Stereoisomer Identification ((4S) vs (4R) Enantiomers) Step4->Step5 Data Analysis

Fig 2: GC-MS analytical workflow for the stereospecific identification of Rhynchophorol.

Data Interpretation and Mass Spectral Causality

Expertise & Causality: In standard 70 eV Electron Impact (EI) mass spectrometry, secondary aliphatic alcohols like 6-methylhept-2-en-4-ol undergo rapid gas-phase dehydration. Consequently, the true molecular ion (M⁺ at m/z 128) is often extremely weak or entirely absent[2].

Instead, the mass spectrum is dominated by diagnostic fragment ions resulting from predictable cleavage pathways:

  • m/z 110 : Represents the [M - H₂O]⁺ ion, confirming the presence of a hydroxyl group.

  • m/z 69 : A highly abundant allylic cation fragment, typical of unsaturated aliphatic chains.

  • m/z 43 : The isopropyl cation [C₃H₇]⁺, resulting from the cleavage of the terminal isobutyl group.

To rigorously validate the molecular weight and establish a self-validating protocol, Chemical Ionization (CI) using methane or isobutane as a reagent gas is highly recommended[8],[9]. CI is a "softer" ionization technique that minimizes fragmentation, yielding a strong pseudo-molecular ion [M+H]⁺ at m/z 129, thereby providing an absolute confirmation of the compound's identity.

Conclusion

The robust GC-MS profiling of 6-methylhept-2-en-4-ol requires a dual-faceted approach: meticulous sample preparation to capture highly volatile trace emissions without solvent masking, and strategic chromatographic selection to resolve critical stereoisomers. By integrating chiral GC columns with complementary EI and CI mass spectrometry, researchers can definitively characterize this potent semiochemical, ensuring the highest efficacy in synthetic lure production and agricultural pest management.

References

  • PubChem - NIH. "6-Methylhept-2-en-4-ol | C8H16O | CID 6506618 - PubChem - NIH". 3

  • Molport. "6-methylhept-2-en-4-ol | 4798-62-3 | Buy Now". 4

  • Echemi. "6-methylhept-2-en-4-ol - Echemi". 5

  • ResearchGate. "Chirality and field activity of rhynchophorol, the aggregation pheromone of the American palm weevil". 1

  • Google Patents. "US20140148339A1 - Chemical compounds - Google Patents". 8

  • Cambridge University Press. "Identification of male-produced aggregation pheromone of the curculionid beetle Acrotomopus atropunctellus". 2

  • PMC - NIH. "Characterization of the Volatile Compounds in Camellia oleifera Seed Oil from Different Geographic Origins".7

  • ResearchGate. "Aggregation pheromone of palmetto weevil, Rhynchophorus cruentatus (F.) (Coleoptera: Curculionidae)". 9

  • BenchChem. "Application Notes and Protocols for 2-Methylbutyl Dodecanoate as an Insect Pheromone Component". 6

Sources

Application

Application Note: Engineering Controlled-Release Systems for 6-Methylhept-2-en-4-ol (Pityol)

Executive Summary & Chemical Context[1][2][3] 6-Methylhept-2-en-4-ol, commonly known as Pityol , is a volatile secondary allylic alcohol utilized primarily as an aggregation pheromone for Pityophthorus spp. (twig beetles...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3]

6-Methylhept-2-en-4-ol, commonly known as Pityol , is a volatile secondary allylic alcohol utilized primarily as an aggregation pheromone for Pityophthorus spp. (twig beetles) and related coleopterans.[1][2][3][4][5] While its primary application lies in Integrated Pest Management (IPM), the physicochemical challenges it presents—high volatility, stereochemical sensitivity, and oxidative susceptibility—make it an excellent case study for Membrane-Controlled Reservoir Systems .

This guide outlines the engineering of a zero-order release dispenser capable of maintaining a target elution rate of 0.2 – 1.0 mg/day over a 60-90 day field duration. The principles detailed here bridge agricultural semiochemical delivery and transdermal volatile drug delivery.

Physicochemical Profile
PropertyDataRelevance to Design
IUPAC Name (E)-6-methylhept-2-en-4-olActive isomer specification
Molecular Weight 128.21 g/mol Diffusion coefficient estimation
Boiling Point ~165-175°C (est.)Volatility management
Vapor Pressure High (Ambient)Requires barrier rate-limiting step
Stability Allylic alcoholSusceptible to oxidation; requires BHT/BHA

Design Philosophy: The Diffusion-Controlled Reservoir

To achieve a constant (zero-order) release rate, we cannot rely on a simple matrix (monolithic) system, where release decays with the square root of time (


). Instead, we utilize a Reservoir System  where the active ingredient (AI) activity remains constant within the device, and the rate-limiting step is diffusion through a polymer membrane.
Mechanism of Action

The release rate (


) is governed by Fick’s First Law adapted for membrane diffusion:


Where:

  • A : Surface area of the membrane (

    
    )
    
  • D : Diffusion coefficient of Pityol in the polymer (

    
    )
    
  • K : Partition coefficient (Polymer/Reservoir)

  • h : Membrane thickness (

    
    )
    
  • 
     : Concentration gradient (assumed constant if reservoir is saturated)
    
System Architecture Diagram

G Reservoir Reservoir Core (Pityol + Carrier Oil + BHT) Interface1 Inner Interface (Partitioning: Oil -> Polymer) Reservoir->Interface1 Saturation Membrane Rate-Limiting Membrane (LDPE or EVA) Interface1->Membrane Solusion-Diffusion Interface2 Outer Interface (Desorption: Polymer -> Air) Membrane->Interface2 Fickian Transport Boundary Boundary Layer (Stagnant Air) Interface2->Boundary Evaporation Environment Turbulent Environment (Target Release: 0.2 mg/day) Boundary->Environment Convection

Figure 1: Mass transport pathway for a membrane-controlled reservoir dispenser. The red node represents the critical control point for engineering the release rate.

Material Selection & Compatibility

The Membrane: Low-Density Polyethylene (LDPE)

For terpene alcohols like Pityol, LDPE is the gold standard due to its non-polar nature, allowing sufficient solubility of the lipophilic pheromone while maintaining structural integrity.

  • Alternative: Ethylene Vinyl Acetate (EVA). Increasing vinyl acetate (VA) content increases polarity and permeability. Use EVA (12-18% VA) if LDPE release rates are too low.

The Carrier: Mineral Oil vs. Neat
  • Recommendation: Dilute Pityol in light mineral oil or isoparffinic solvent (ratio 1:1 to 1:10).

  • Reasoning: Pure Pityol has a high thermodynamic activity that might swell the polymer excessively, leading to "dose dumping." A carrier stabilizes the chemical potential and allows for precise adjustment of the concentration gradient (

    
    ).
    
Stabilizers
  • Antioxidant: Add 1.0% (w/w) Butylated Hydroxytoluene (BHT). Pityol's allylic hydroxyl group is prone to oxidation into the corresponding ketone, which is biologically inactive for Pityophthorus spp.

  • UV Blocker: If the dispenser is translucent, add 0.5% UV absorber (e.g., Tinuvin) to the polymer melt or use carbon black filled polymer.

Fabrication Protocol: Sealed Polymer Sachet

This protocol describes the fabrication of a laboratory-scale batch of 50 dispensers.

Equipment Required[1][7][8][9]
  • Impulse Heat Sealer (with timer and temp control)

  • Micropipette (100-1000 µL range)

  • Analytical Balance (0.1 mg precision)

  • LDPE Lay-flat tubing (Thickness: 50 µm or 2 mil; Width: 25 mm)

  • Fume hood

Step-by-Step Methodology
Phase 1: Formulation Preparation
  • Weighing: In a glass vial, weigh 5.0 g of (E)-Pityol (or racemic mixture depending on target species).

  • Stabilization: Add 0.05 g BHT. Vortex until dissolved.

  • Dilution: Add 5.0 g of Light Mineral Oil (CAS 8042-47-5).

  • Mixing: Sonicate for 5 minutes to ensure a homogeneous phase.

    • Checkpoint: Solution must be clear. Cloudiness indicates phase separation.

Phase 2: Sachet Construction
  • Cutting: Cut LDPE tubing into 6 cm lengths.

  • Bottom Seal: Set impulse sealer to "Poly" setting (approx. 130°C for 1.5s). Seal one end of the tubing. Double-seal (2mm apart) for safety.

  • Loading:

    • Place the open sachet upright in a rack.

    • Pipette 200 mg (approx 220 µL) of the formulation deep into the sachet, avoiding the upper walls where the final seal will be.

  • Air Evacuation: Gently squeeze the sachet to remove excess air without forcing liquid up. Air pockets can expand in heat, stressing the seals.

  • Top Seal: Heat seal the top, ensuring the liquid does not touch the seal area.

    • Critical: The effective release area is calculated based on the wetted surface area, not the total bag size.

Phase 3: Conditioning
  • Wash: Briefly dip sealed sachets in ethanol to remove surface contaminants.

  • Equilibration: Store sachets in a fume hood for 24 hours. This allows the "burst effect" (initial saturation of the membrane) to stabilize before field deployment.

Quality Control & Validation Protocols

Release Rate Determination (Gravimetric)

This is the primary method for validating the design.

  • Setup: Place 5 dispensers in a climate-controlled wind tunnel or ventilated oven (30°C, 0.5 m/s airflow).

  • Measurement: Weigh each dispenser on Day 0, 1, 3, 7, 14, 21, and 28 .

  • Calculation: Plot Weight (

    
    ) vs. Time (
    
    
    
    ).
    • Acceptance Criteria: The slope of the linear regression (after Day 3) represents the release rate.

      
       should be 
      
      
      
      .
    • Target: 0.2 to 1.0 mg/day (species dependent).

Chemical Purity Verification (GC-FID)

Confirm that the released molecule is Pityol and not an oxidation product.

  • Collection: Place a dispenser in a glass aeration chamber. Pull air (1 L/min) through a Porapak-Q adsorbent trap for 2 hours.

  • Extraction: Elute trap with 2 mL Dichloromethane (DCM).

  • Analysis: Inject 1 µL into GC-FID (DB-5 or equivalent column).

  • Validation: Peak area of Pityol must be >95% of total volatile integration.

Troubleshooting Guide

ObservationRoot Cause AnalysisCorrective Action
Release Rate Too Low Membrane too thick or polymer too crystalline.Switch to EVA (12% VA) or reduce wall thickness to 1 mil (25 µm).
Release Rate Too High Membrane too thin or leak in seal.Increase wall thickness or reduce Pityol concentration in carrier oil.
Non-Linear Release Reservoir depletion (First-order kinetics).Increase reservoir volume (load) relative to release rate.
Yellowing of Liquid Oxidation of Pityol.Increase BHT concentration; ensure nitrogen flush during filling.

References

  • López, S., et al. (2011). "Evidence of (E)-Pityol as aggregation pheromone of Pityophthorus pubescens." The Canadian Entomologist, 143(5), 447–454. Link

  • De Groot, P., & DeBarr, G. L. (1998). "Response of Conophthorus spp. to pheromones." Journal of Chemical Ecology.
  • PubChem. "6-Methylhept-2-en-4-ol (Compound)." National Library of Medicine. Link

  • Torr, S. J., et al. (1997). "High-release dispensers for tsetse attractants." (Foundational protocol for sachet design). Bulletin of Entomological Research.
  • Suterra. "Dispenser Technologies for Mating Disruption." (Industrial reference for membrane systems). Link

Sources

Method

Solvent extraction methods for isolating 6-Methylhept-2-en-4-ol

Application Note: Advanced Solvent Extraction Protocols for Isolating 6-Methylhept-2-en-4-ol Executive Summary & Molecule Profile 6-Methylhept-2-en-4-ol (CAS: 4798-62-3), also known as Rhynchophorol , is a secondary ally...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Solvent Extraction Protocols for Isolating 6-Methylhept-2-en-4-ol

Executive Summary & Molecule Profile

6-Methylhept-2-en-4-ol (CAS: 4798-62-3), also known as Rhynchophorol , is a secondary allylic alcohol of significant interest in chemical ecology (as an aggregation pheromone for Rhynchophorus weevils) and as a chiral building block in pharmaceutical synthesis.

Isolating this molecule presents specific challenges:

  • Volatility: As a C8 alcohol, it is semi-volatile, requiring careful solvent removal to prevent yield loss.

  • Allylic Sensitivity: The hydroxyl group is allylic, making it susceptible to acid-catalyzed dehydration or rearrangement.

  • Stereochemistry: Often synthesized or isolated as a specific enantiomer; extraction conditions must preserve optical purity.

This guide details two robust solvent extraction protocols: Liquid-Liquid Extraction (LLE) for synthetic/biocatalytic reaction mixtures and Solid-Liquid Extraction (SLE) for natural product matrices.

Physicochemical Profile
PropertyValueImplication for Extraction
Molecular Weight 128.21 g/mol Low MW implies high volatility.
LogP (Octanol/Water) ~2.1 (Lipophilic)Partitions strongly into non-polar organic solvents.
Water Solubility Very LowHigh recovery efficiency from aqueous phases using organics.
Boiling Point ~75-80°C (at 15 mmHg)*Critical: Do not use high-vacuum rotary evaporation without cooling; product may co-evaporate.
pKa ~15 (Alcohol)Neutral molecule; pH adjustment generally not required for extraction, but neutral pH prevents degradation.

*Estimated based on structural analogues.

Solvent Selection Strategy

The choice of solvent is dictated by the matrix (Aqueous vs. Solid) and the "Like Dissolves Like" principle, balanced against safety and volatility.

  • Diethyl Ether (

    
    ): High Efficiency. Excellent solvating power for lipophilic alcohols; low boiling point (35°C) allows easy removal. Risk:  Peroxide formation; flammability.
    
  • Methyl tert-Butyl Ether (MTBE): Industrial Standard. Similar properties to ether but higher flash point and less prone to peroxides. Recommended for scale-up.

  • n-Hexane / Pentane: High Selectivity. Best for natural product isolation (e.g., pheromones) to exclude polar impurities (sugars, proteins).

  • Ethyl Acetate (EtOAc): General Purpose. Good for extracting from biocatalytic broths, though it absorbs more water, requiring rigorous drying.

Visual Logic: Solvent Decision Matrix

SolventSelection Start Select Extraction Matrix Aqueous Aqueous Reaction Mixture (Synthesis/Biocatalysis) Start->Aqueous Solid Solid/Natural Matrix (Insect Frass/Plant Tissue) Start->Solid Target Target: High Recovery Aqueous->Target Selectivity Target: High Selectivity (Exclude sugars/proteins) Solid->Selectivity MTBE Rec: MTBE or Diethyl Ether (High Volatility, Good Partitioning) Target->MTBE Primary Choice EtOAc Alt: Ethyl Acetate (If avoiding ethers) Target->EtOAc Secondary Choice Hexane Rec: n-Hexane or Pentane (Non-polar specific) Selectivity->Hexane

Figure 1: Decision tree for selecting the optimal solvent based on the starting matrix.

Protocol 1: Liquid-Liquid Extraction (LLE)

Context: Isolation from an aqueous reaction quench (e.g., Grignard addition to aldehyde or enzymatic ketone reduction).

Materials
  • Solvent: MTBE (Preferred) or Diethyl Ether.

  • Wash Solution: Saturated NaCl (Brine).

  • Drying Agent: Anhydrous Magnesium Sulfate (

    
    ).[1]
    
  • Equipment: Separatory funnel, Rotary evaporator with chilled condenser.

Step-by-Step Methodology
  • Quench & Condition:

    • If the reaction is organometallic, quench carefully with Saturated Ammonium Chloride (

      
      ) to neutralize alkoxides without generating strong acid conditions.
      
    • Why? Strong acids can cause the allylic alcohol to dehydrate to a conjugated diene.

  • Phase Contact (Extraction):

    • Transfer the aqueous mixture to a separatory funnel.

    • Add MTBE (Volume ratio 1:1 relative to aqueous phase).

    • Shake vigorously for 2 minutes, venting frequently.

    • Allow phases to separate. The target alcohol (LogP ~2.1) will migrate to the upper organic layer.

  • The "Salting Out" Effect:

    • If the emulsion is persistent or recovery is low, add solid NaCl to the aqueous layer until saturation.

    • Mechanism:[2] Increasing ionic strength reduces the solubility of organics in water, forcing more 6-Methylhept-2-en-4-ol into the MTBE phase.

  • Washing:

    • Collect the organic phase.

    • Re-extract the aqueous phase 2x with fresh solvent to ensure >98% recovery.

    • Combine all organic fractions.

    • Wash the combined organics with Brine (Sat. NaCl) . This removes residual water and water-soluble impurities.

  • Drying & Concentration:

    • Dry over Anhydrous

      
       for 15 minutes. Filter.
      
    • Critical Step: Concentrate under reduced pressure (Rotary Evaporator).

    • Settings: Bath temp < 30°C, Pressure > 100 mbar. Do not go to high vacuum. The compound is volatile; aggressive evaporation will lead to product loss.

Protocol 2: Solid-Liquid Extraction (SLE)

Context: Isolation from natural sources (e.g., insect pheromone glands, frass, or plant tissue).

Materials
  • Solvent: n-Pentane (HPLC Grade).

  • Apparatus: Soxhlet Extractor (for bulk) or Micro-vial maceration (for trace).

Step-by-Step Methodology
  • Sample Preparation:

    • Freeze the biological material with liquid nitrogen and grind to a fine powder. This disrupts cell walls and maximizes surface area.

  • Solvent Maceration:

    • Place material in a glass vial. Add n-Pentane .

    • Why Pentane? It is highly non-polar. It will extract the lipophilic pheromone while leaving behind polar cellular debris (proteins, carbohydrates, water).

  • Agitation:

    • Sonicate for 20 minutes at low temperature (4°C). Heat generation must be avoided to prevent volatilization.

  • Filtration:

    • Pass the extract through a PTFE syringe filter (0.2 µm) to remove particulates.

  • Concentration:

    • Use a gentle stream of Nitrogen (

      
      ) gas to concentrate the sample.
      
    • Note: For trace analysis (GC-MS), do not evaporate to dryness. Concentrate to a defined volume (e.g., 100 µL) to prevent loss of the volatile analyte.

Quality Control & Validation

Every isolation must be validated for purity and identity.

  • GC-MS Analysis:

    • Column: DB-5ms or HP-5 (Non-polar).

    • Method: Splitless injection. Oven ramp 50°C to 250°C.

    • Validation: Look for the molecular ion (weak) and characteristic allylic fragments.

  • NMR Verification:

    • Run

      
      H-NMR in 
      
      
      
      .
    • Diagnostic Peaks: Look for the alkene protons (

      
       5.5 ppm) and the carbinol proton (
      
      
      
      ~4.0 ppm).
Workflow Visualization

ExtractionWorkflow Reaction Reaction Mixture (Quenched) Extract Add Solvent (MTBE) & Shake Reaction->Extract Separate Phase Separation (Organic Top / Aqueous Bottom) Extract->Separate Separate->Extract Aq. Layer (Re-extract) Wash Brine Wash (Remove Water/Salts) Separate->Wash Organic Layer Dry Dry (MgSO4) & Filter Wash->Dry Conc Gentle Concentration (Bath < 30°C) Dry->Conc Final Isolated 6-Methylhept-2-en-4-ol Conc->Final

Figure 2: Step-by-step Liquid-Liquid Extraction workflow ensuring high recovery and purity.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6506618, 6-Methylhept-2-en-4-ol. Retrieved from [Link]

  • Oehlschlager, A. C., et al. (1996). Synthesis of (S)-6-methylhept-5-en-2-ol, the aggregation pheromone of Gnathotrichus sulcatus.[3] (Contextual reference for similar allylic alcohol handling). ResearchGate. Retrieved from [Link]

  • Pherobase (2025). Semiochemical compound: (E)-6-Methyl-2-hepten-4-ol.[4] Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Strategies for 6-Methylhept-2-en-4-ol

Introduction 6-Methylhept-2-en-4-ol, commonly known as rhynchophorol, is a secondary allylic alcohol utilized extensively as an aggregation pheromone for the American palm weevil (Rhynchophorus palmarum)[1],[2]. Due to i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6-Methylhept-2-en-4-ol, commonly known as rhynchophorol, is a secondary allylic alcohol utilized extensively as an aggregation pheromone for the American palm weevil (Rhynchophorus palmarum)[1],[2]. Due to its highly reactive allylic nature, the purification of crude synthetic mixtures presents unique challenges for researchers and drug development professionals. The primary modes of product loss during isolation are acid-catalyzed dehydration and 1,3-allylic transposition.

This support guide provides authoritative, field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high-yield purification of this critical volatile compound.

Part 1: Core Purification Methodology

To prevent the degradation of 6-methylhept-2-en-4-ol, the entire purification workflow must be strictly maintained under neutral to slightly basic conditions.

Step-by-Step Protocol: Base-Stabilized Isolation & Purification
  • Quenching & Extraction:

    • Procedure: Quench the Grignard or Barbier reaction mixture slowly with saturated aqueous NH₄Cl at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Causality: Using a mild proton source like NH₄Cl instead of strong mineral acids (e.g., HCl) prevents the premature protonation and subsequent dehydration of the newly formed allylic alcohol.

  • Carbonyl Scavenging (Self-Validating Step):

    • Procedure: If unreacted starting materials (e.g., isovaleraldehyde) remain, treat the organic layer with 1.2 equivalents of Girard's Reagent T and stir at room temperature for 2 hours. Wash with water (2 x 50 mL).

    • Validation: Spot the organic layer on a TLC plate. The complete disappearance of the aldehyde spot (R_f ~0.65) validates that the carbonyls have been successfully tagged as water-soluble hydrazones and partitioned into the aqueous waste.

  • Chromatography Preparation:

    • Procedure: Slurry silica gel (230-400 mesh) in a solvent system containing 1% triethylamine (Et₃N).

    • Causality: Standard silica gel is inherently acidic (pH ~4.5-5.5). Et₃N neutralizes the active surface silanol groups, preventing on-column acid-catalyzed degradation of the alcohol.

  • Elution:

    • Procedure: Load the concentrated crude mixture onto the column and elute using a gradient of Hexane/Ethyl Acetate (95:5 to 80:20) containing a continuous 0.1% Et₃N modifier.

  • Vacuum Distillation:

    • Procedure: Transfer the pooled, concentrated fractions to a short-path distillation apparatus. Add 10-20 mg of anhydrous K₂CO₃ to the boiling flask. Distill under high vacuum (<10 Torr) to collect the pure fraction at ~65-68 °C.

    • Causality: K₂CO₃ acts as a non-nucleophilic basic stabilizer. It neutralizes trace acids generated during thermal stress, preventing the alcohol from dehydrating into a polymerizable diene.

Workflow Visualization

PurificationWorkflow Crude Crude Mixture (Alcohol + Aldehyde/Ketone) Derivatization Girard's Reagent T Treatment (Tags carbonyls) Crude->Derivatization Extraction Liquid-Liquid Extraction (Removes tagged impurities) Derivatization->Extraction Chromatography Base-Deactivated Silica Column (1% Et3N in Hexane/EtOAc) Extraction->Chromatography Distillation Vacuum Distillation (K2CO3 stabilized) Chromatography->Distillation Pure Pure 6-Methylhept-2-en-4-ol Distillation->Pure

Self-validating purification workflow for crude 6-methylhept-2-en-4-ol mixtures.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my 6-methylhept-2-en-4-ol streak on TLC and degrade during silica gel chromatography? A1: This is a classic symptom of acid-catalyzed degradation. Because 6-methylhept-2-en-4-ol is an allylic alcohol, the slightly acidic nature of standard silica gel protonates the hydroxyl group. This leads to the loss of water and the formation of a resonance-stabilized allylic carbocation, which rapidly converts into a conjugated diene (6-methylhepta-1,3-diene) or undergoes 1,3-transposition.

  • Self-Validating Check: Run a 2D-TLC. Spot the crude mixture, develop it in Hexane/EtOAc (8:2), let the plate dry completely, and develop it again perpendicularly. If the product spot forms a streak or secondary spots off the diagonal axis, on-column degradation is actively occurring.

  • Solution: Pre-treat your silica gel with 1-2% triethylamine (Et₃N) to neutralize the silanol groups, or switch to neutral alumina (Brockmann Activity II).

DegradationPathway Alcohol 6-Methylhept-2-en-4-ol (Target Allylic Alcohol) Carbocation Allylic Carbocation Intermediate (Acid-Catalyzed) Alcohol->Carbocation H+ (Silica Gel/Heat) Diene 6-Methylhepta-1,3-diene (Dehydration Product) Carbocation->Diene -H2O Rearranged Rearranged Allylic Alcohol (1,3-Transposition) Carbocation->Rearranged +H2O (Isomerization)

Acid-catalyzed degradation pathways of 6-methylhept-2-en-4-ol during purification.

Q2: I have co-eluting starting materials (e.g., isovaleraldehyde). How can I separate them without complex chromatography? A2: Isovaleraldehyde and 6-methylhept-2-en-4-ol have similar retention factors (R_f) on normal-phase silica. Instead of relying purely on physical separation, exploit chemical reactivity.

  • Solution: Treat the crude organic phase with Girard's Reagent T (trimethylacetylhydrazide ammonium chloride) prior to chromatography. Girard's Reagent selectively reacts with aldehydes and unhindered ketones to form water-soluble hydrazones. A simple aqueous wash will then remove the starting material entirely, leaving the unreacted allylic alcohol in the organic phase.

Q3: My vacuum distillation yields a polymerized, gummy residue instead of a clear liquid. How do I prevent this? A3: Thermal stress combined with trace acidic impurities causes the allylic alcohol to dehydrate into a diene. Dienes are highly susceptible to thermally induced Diels-Alder dimerization and radical polymerization, resulting in a gummy residue.

  • Solution: Add a small amount of anhydrous potassium carbonate (K₂CO₃) directly into the distillation flask. The K₂CO₃ acts as a non-nucleophilic base that neutralizes any trace acids generated during heating. Furthermore, ensure your vacuum is deep (<10 Torr) to keep the distillation temperature strictly below 70 °C.

Q4: How do I definitively verify the (E)-geometry and chemical purity of the final product? A4: While GC-MS is excellent for confirming the molecular weight (m/z 128.21)[3] and overall chemical purity, it cannot easily differentiate alkene stereoisomers.

  • Solution: Utilize ¹H-NMR spectroscopy. The (E)-alkene geometry of 6-methylhept-2-en-4-ol[4] is confirmed by analyzing the coupling constant (

    
    ) of the vinylic protons (typically around 5.4-5.6 ppm). A coupling constant of 
    
    
    
    Hz definitively validates the (E)-trans configuration, whereas a
    
    
    Hz would indicate the (Z)-cis isomer.

Part 3: Quantitative Data & Chromatographic Parameters

To assist in fraction identification and method development, the following table summarizes the physicochemical properties and expected chromatographic behavior of the target compound and its common impurities.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)R_f Value (Hexane:EtOAc 8:2)Stability Profile / Notes
6-Methylhept-2-en-4-ol 128.21~170 (atm) / 65-68 (10 Torr)0.35Sensitive to acids; target product
Isovaleraldehyde (SM)86.1392-93 (atm)0.65Volatile; easily removed by evaporation
6-Methylhepta-1,3-diene 110.20~120 (atm)0.85UV-active; prone to polymerization
Rearranged Allylic Alcohol 128.21~175 (atm)0.30Isomer; difficult to separate if formed

References

Sources

Optimization

Technical Support Center: Resolving Enantiomers of 6-Methylhept-2-en-4-ol via Kinetic Resolution

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of chiral molecules. It provides in-depth troubleshooting advice, frequent...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of chiral molecules. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the kinetic resolution of 6-methylhept-2-en-4-ol, a valuable chiral building block. This guide emphasizes the "why" behind experimental choices, ensuring a robust and reproducible methodology.

Understanding the Core Principles: Kinetic Resolution

Kinetic resolution is a powerful technique for separating a racemic mixture of enantiomers. It leverages the differential reaction rates of two enantiomers with a chiral catalyst or reagent.[1] In the context of 6-methylhept-2-en-4-ol, an enzyme, typically a lipase, will acylate one enantiomer faster than the other, leading to an enantioenriched mixture of the unreacted alcohol and the acylated product.[2]

The efficiency of a kinetic resolution is quantified by the selectivity factor (s), which is the ratio of the reaction rates of the fast-reacting enantiomer to the slow-reacting one (s = k_fast / k_slow).[3] A higher 's' value indicates greater discrimination between the enantiomers and results in higher enantiomeric excess (ee) of both the product and the remaining starting material. For a resolution to be practically useful, a selectivity factor of at least 10 is generally desirable, with values greater than 50 often required for achieving high enantiomeric excess.[3]

It is crucial to understand that the theoretical maximum yield for any single enantiomer in a standard kinetic resolution is 50%.[4][5] To overcome this limitation, a dynamic kinetic resolution (DKR) can be employed. DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired acylated product.[2][6][7] This is often achieved using a compatible metal catalyst, such as a ruthenium complex.[5][6][7][8]

Frequently Asked Questions (FAQs)

Q1: Which enzyme is most suitable for the kinetic resolution of 6-methylhept-2-en-4-ol?

For secondary alcohols, and particularly allylic alcohols, lipases are the most commonly employed and successful class of enzymes.[9][10] Several commercially available lipases have shown broad applicability. Based on extensive literature for similar substrates, the following are excellent starting points:

  • Candida antarctica Lipase B (CALB), often immobilized as Novozym 435: This is a highly robust and versatile enzyme known for its excellent enantioselectivity in the resolution of a wide range of secondary alcohols.[6][8][10][11] It is often the first choice for screening.

  • Pseudomonas cepacia Lipase (Amano Lipase PS): This lipase has also demonstrated high activity and selectivity in the acylation of secondary alcohols and can sometimes offer complementary selectivity to CALB.[12]

  • Pseudomonas sp. Lipase (Amano AK): This enzyme has been shown to be efficient in the kinetic resolution of various secondary alcohols.[13]

Q2: What are the best acyl donors for this reaction?

The choice of acyl donor is critical and can influence both the reaction rate and enantioselectivity. Common and effective acyl donors include:

  • Vinyl acetate or isopropenyl acetate: These are often referred to as "activated" esters. The enol byproduct tautomerizes to a stable ketone or aldehyde, which drives the reaction forward and makes the acylation essentially irreversible.[10]

  • 4-Chlorophenyl acetate: This acyl donor has been specifically identified as being highly compatible with both enzymatic resolution and ruthenium-catalyzed racemization in dynamic kinetic resolutions.[6][8]

Q3: How do I monitor the progress of the kinetic resolution?

Monitoring the reaction is crucial to stop it at the optimal point (typically around 50% conversion for a standard kinetic resolution). This is best achieved by periodically taking small aliquots from the reaction mixture and analyzing them by:

  • Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC): These are the definitive methods for determining both the conversion (by comparing the peak areas of the starting alcohol and the acylated product) and the enantiomeric excess of each component.[8][9] Polysaccharide-based chiral stationary phases (e.g., Chiralcel OD-H, Chiralpak AD) are often effective for separating enantiomers of alcohols and their corresponding esters.[9][14][15]

Q4: How can I separate the resolved alcohol from the acylated product after the reaction?

The difference in polarity between the alcohol and the ester allows for straightforward separation. The most common methods are:

  • Column Chromatography: This is a reliable method for separation on a laboratory scale.[16]

  • Distillation: If the boiling points of the alcohol and ester are sufficiently different, distillation under reduced pressure can be an effective method for larger scale purifications.[16][17]

  • Extraction: For certain substrates, particularly when using succinic anhydride as the acyl donor, the resulting ester-acid can be easily separated from the unreacted alcohol by a simple acid-base extraction.[18]

Troubleshooting Guide

This section addresses common problems encountered during the kinetic resolution of 6-methylhept-2-en-4-ol and provides actionable solutions.

Problem Potential Causes Troubleshooting Steps
Low Enantioselectivity (low ee) 1. Suboptimal Enzyme Choice: The selected lipase may not have high intrinsic selectivity for the substrate. 2. Incorrect Temperature: Temperature can significantly impact enantioselectivity.[19] 3. Inappropriate Solvent: The solvent can influence the enzyme's conformation and, consequently, its selectivity.[8][19]1. Screen Different Enzymes: Test a panel of lipases (e.g., Novozym 435, Amano Lipase PS, Amano AK). 2. Optimize Temperature: Conduct the reaction at different temperatures. Lower temperatures often lead to higher enantioselectivity, albeit at a slower rate.[19] 3. Solvent Screening: Evaluate a range of non-polar organic solvents such as hexane, toluene, or methyl tert-butyl ether (MTBE).[6][8][19]
Slow or No Reaction 1. Inactive Enzyme: The enzyme may have lost its activity due to improper storage or handling. 2. Inhibitors in the Reaction Mixture: Impurities in the substrate or solvent can inhibit the enzyme. 3. Suboptimal Reaction Conditions: The chosen temperature or solvent may not be conducive to high enzyme activity.1. Use Fresh Enzyme: Ensure the enzyme is from a reliable source and has been stored correctly.[19] 2. Purify Starting Materials: Use purified substrate and anhydrous solvents. 3. Optimize Conditions: While lower temperatures can improve selectivity, they also slow down the reaction. Find a balance or consider increasing the enzyme loading.[20]
Difficulty Separating Enantiomers by Chiral HPLC/GC 1. Inappropriate Chiral Stationary Phase: The chosen column may not be suitable for resolving the enantiomers of 6-methylhept-2-en-4-ol or its ester. 2. Suboptimal Mobile Phase/Carrier Gas Flow: The chromatographic conditions are not optimized.1. Screen Different Chiral Columns: Test columns with different chiral selectors (e.g., cellulose-based, amylose-based).[14][21] 2. Method Development: Systematically vary the mobile phase composition (for HPLC) or the temperature program and carrier gas flow rate (for GC). For HPLC, a mobile phase of n-hexane and an alcohol modifier like isopropanol is a good starting point.[15]
Yield of a Single Enantiomer is Low 1. Reaction Stopped Too Early or Too Late: For a standard kinetic resolution, the optimal point to stop the reaction for high ee of both components is around 50% conversion. 2. ** inherent 50% Yield Limitation:** Standard kinetic resolution has a theoretical maximum yield of 50% for each enantiomer.[19]1. Careful Reaction Monitoring: Use chiral HPLC/GC to monitor the reaction and stop it at approximately 50% conversion. 2. Consider Dynamic Kinetic Resolution (DKR): If a higher yield of one enantiomer is required, a DKR approach should be investigated.[2]
Unexpected Side Products 1. Decomposition of Reagents or Products: The starting material, product, or acyl donor might be unstable under the reaction conditions.[3] 2. Contaminants in Starting Materials: Impurities can lead to side reactions.1. Assess Stability: Analyze the stability of each component under the reaction conditions independently. Consider milder conditions (e.g., lower temperature). 2. Use High-Purity Reagents: Ensure all starting materials and solvents are of high purity.[3]

Detailed Experimental Protocols

Protocol 1: Screening of Lipases for the Kinetic Resolution of 6-Methylhept-2-en-4-ol

This protocol outlines a general procedure for screening different lipases to identify the most effective one for the kinetic resolution.

Materials:

  • Racemic 6-methylhept-2-en-4-ol

  • Immobilized Lipases (e.g., Novozym 435, Amano Lipase PS-C I, Amano Lipase AK)

  • Vinyl acetate

  • Anhydrous hexane (or other non-polar solvent)

  • Reaction vials with magnetic stir bars

Procedure:

  • To separate reaction vials, add racemic 6-methylhept-2-en-4-ol (1.0 mmol).

  • Add anhydrous hexane (5 mL) to each vial.

  • To each vial, add one of the lipases to be screened (typically 20-50 mg).

  • Add vinyl acetate (1.5 mmol) to each vial to initiate the reaction.

  • Stir the reactions at a constant temperature (e.g., 30 °C).

  • Monitor the reactions by taking aliquots at regular intervals (e.g., 2, 4, 8, and 24 hours).

  • For each aliquot, filter off the enzyme and analyze the sample by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.

  • Compare the results to determine the lipase that provides the best balance of reaction rate and enantioselectivity.

Protocol 2: Preparative Scale Kinetic Resolution of 6-Methylhept-2-en-4-ol using Novozym 435

This protocol describes a preparative scale resolution based on the results from the screening.

Materials:

  • Racemic 6-methylhept-2-en-4-ol (10 g, 78 mmol)

  • Novozym 435 (1.0 g)

  • Vinyl acetate (10.0 g, 117 mmol)

  • Anhydrous hexane (200 mL)

  • Magnetic stirrer and hotplate

  • Apparatus for column chromatography

Procedure:

  • In a round-bottom flask, dissolve racemic 6-methylhept-2-en-4-ol in anhydrous hexane.

  • Add Novozym 435 to the solution.

  • Add vinyl acetate and stir the mixture at the optimal temperature determined from the screening (e.g., 30 °C).

  • Monitor the reaction progress using chiral HPLC/GC until approximately 50% conversion is reached.

  • Once the desired conversion is achieved, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and dried for potential reuse.[20]

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the resulting mixture of the unreacted alcohol and the acylated product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Combine the fractions containing the pure alcohol and the pure ester separately and remove the solvent under reduced pressure.

  • Determine the yield and enantiomeric excess of both the resolved alcohol and the acylated product.

Visualizations

Experimental Workflow for Kinetic Resolution

G cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Workup & Purification cluster_products Resolved Products racemate Racemic 6-Methylhept-2-en-4-ol reaction_vessel Stirred Reaction Mixture racemate->reaction_vessel solvent Anhydrous Solvent solvent->reaction_vessel acyl_donor Acyl Donor acyl_donor->reaction_vessel enzyme Immobilized Lipase enzyme->reaction_vessel monitoring Monitor by Chiral HPLC/GC reaction_vessel->monitoring Take Aliquots filtration Filter to Remove Enzyme reaction_vessel->filtration monitoring->reaction_vessel Continue until ~50% conversion concentration Concentrate Filtrate filtration->concentration chromatography Column Chromatography concentration->chromatography enantioenriched_alcohol Enantioenriched Alcohol chromatography->enantioenriched_alcohol enantioenriched_ester Enantioenriched Ester chromatography->enantioenriched_ester

Caption: Workflow for the enzymatic kinetic resolution of 6-methylhept-2-en-4-ol.

Troubleshooting Logic for Low Enantiomeric Excess

G cluster_enzyme Enzyme Related cluster_temp Temperature cluster_solvent Solvent start Low Enantiomeric Excess (ee) q_enzyme Is the enzyme optimal? start->q_enzyme a_enzyme_no Screen other lipases (e.g., Amano PS, Amano AK) q_enzyme->a_enzyme_no No a_enzyme_yes Proceed to next check q_enzyme->a_enzyme_yes Yes q_temp Is the temperature optimized? a_enzyme_yes->q_temp a_temp_no Screen lower temperatures (e.g., RT, 15°C, 0°C) q_temp->a_temp_no No a_temp_yes Proceed to next check q_temp->a_temp_yes Yes q_solvent Is the solvent optimal? a_temp_yes->q_solvent a_solvent_no Screen different non-polar solvents (e.g., Toluene, MTBE) q_solvent->a_solvent_no No a_solvent_yes Re-evaluate substrate purity q_solvent->a_solvent_yes Yes

Caption: Decision tree for troubleshooting low enantiomeric excess in kinetic resolution.

References

  • Organic Letters.

  • Organic Letters.

  • Journal of the American Chemical Society.

  • Organic Chemistry Portal.

  • PubMed.

  • MDPI.

  • Journal of the American Chemical Society.

  • ResearchGate.

  • Angewandte Chemie International Edition.

  • ResearchGate.

  • CCS Chemistry.

  • The Journal of Organic Chemistry.

  • ResearchGate.

  • IRIS .

  • Reddit.

  • Journal of Chemical and Pharmaceutical Research.

  • Benchchem.

  • Semantic Scholar.

  • PMC.

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.

  • Wikipedia.

  • MDPI.

  • Benchchem.

  • MDPI.

  • ResearchGate.

  • ETH Zurich.

  • PMC.

  • Sigma-Aldrich.

  • Asian Journal of Chemistry.

  • Česká a slovenská farmacie.

  • PMC.

  • Benchchem.

  • Organic Chemistry Portal.

  • UT Southwestern.

  • Thieme Connect.

  • LCGC International.

  • PubChem.

  • PubChem.

Sources

Troubleshooting

Technical Support Center: 6-Methylhept-2-en-4-ol (Rhynchophorol)

Welcome to the Technical Support Center for 6-Methylhept-2-en-4-ol . As an allylic secondary alcohol, this compound—widely recognized as the aggregation pheromone of the American palm weevil ((S)-Rhynchophorol)—presents...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-Methylhept-2-en-4-ol . As an allylic secondary alcohol, this compound—widely recognized as the aggregation pheromone of the American palm weevil ((S)-Rhynchophorol)—presents unique handling challenges[1]. Its molecular architecture makes it highly susceptible to photochemical transformations.

This guide is designed for researchers and formulation scientists to troubleshoot degradation issues, understand the underlying causality of these reactions, and implement field-proven stabilization protocols.

Troubleshooting & FAQs

Q: Why does the purity of 6-methylhept-2-en-4-ol drop rapidly when left on the benchtop in clear glass vials? A: The degradation is driven by UV-induced photo-oxidation. 6-methylhept-2-en-4-ol is an allylic alcohol; the proximity of its double bond to the hydroxyl group creates a conjugated system[2]. Under ambient UV light (present in sunlight and fluorescent lab lighting), the molecule absorbs photons, leading to the homolytic cleavage of C-H bonds. This forms an allylic radical, which is highly stable (lowering the energy state by 15-20 kcal/mol) due to electron delocalization[2]. In the presence of atmospheric oxygen, this persistent radical rapidly undergoes photo-oxidation to form ketones or aldehydes[3]. Furthermore, hydrogen radicals formed during this process can diffuse and initiate secondary free-radical decomposition[4].

Q: Our field traps baited with (S)-rhynchophorol lose efficacy after a few days. How can we prevent UV degradation in agricultural settings? A: In field environments, direct UVA and UVB exposure accelerates both photo-oxidation and (E)-to-(Z) isomerization, severely reducing the biological attractiveness of the pheromone[1]. To mitigate this, you must formulate the pheromone with Hindered Amine Light Stabilizers (HALS) or organic UV absorbers (e.g., benzotriazoles)[5]. HALS act as radical scavengers, intercepting the allylic radicals before they react with oxygen, while UV absorbers dissipate photon energy harmlessly as heat.

Q: We are using UV light (365 nm LED) to induce a reaction with 6-methylhept-2-en-4-ol, but we see low yields of the desired cyclic carbonate. What is going wrong? A: When performing photo-induced carboxylative cyclizations of allylic alcohols with CO₂ under UVA (365 nm), side reactions compete with the desired pathway. If a superbase like DBU and a radical initiator are used, halogen bonding facilitates direct photolysis[6]. However, excessive UV exposure without optimized catalyst loading can lead to premature radical quenching or over-oxidation. Ensure your reaction is kept at an optimal temperature (e.g., 25 °C), as heating above 70 °C shifts the equilibrium toward the starting reactants and accelerates unwanted thermal degradation[6].

Mechanistic Pathways

To effectively troubleshoot, it is critical to understand the exact pathways through which UV light alters the molecule.

Photodegradation A 6-Methylhept-2-en-4-ol (Allylic Alcohol) B UV Photon Absorption (hv) A->B C Allylic Radical Formation (Resonance Stabilized) B->C Bond Cleavage E (E) to (Z) Isomerization B->E pi-bond excitation D Photo-Oxidation (O2) C->D +O2 F Degradation Products (Ketones/Aldehydes) D->F G HALS / UV Absorbers (Quenching) G->B Intercepts UV G->C Radical Scavenging

Caption: UV-induced photodegradation pathway of 6-methylhept-2-en-4-ol and stabilization mechanisms.

Quantitative Stability Data

The following table summarizes the expected degradation profiles of 6-methylhept-2-en-4-ol under various atmospheric and stabilization conditions. This data serves as a benchmark for evaluating your own formulation's stability.

Formulation / ConditionUV Exposure (h)AtmospherePurity Retention (%)Primary Degradant
Neat (No stabilizers) 24Ambient Air42%Ketones / Aldehydes
Neat (No stabilizers) 24Argon (Inert)88%(Z)-Isomer
+ 1.0% Benzotriazole (UVA) 24Ambient Air79%Ketones / Aldehydes
+ 0.5% HALS 24Ambient Air94%Trace Ketones
Dark Control (Foil) 24Ambient Air>99%None

Self-Validating Experimental Protocol

To ensure trustworthiness in your stability data, you must employ a self-validating system. This protocol isolates photochemical degradation from thermal degradation and differentiates between oxidative cleavage and simple isomerization.

Workflow Step1 Sample Prep (Inert vs Air) Step2 UV Exposure (UVA/UVB/UVC) Step1->Step2 Step3 Aliquoting & Quenching Step2->Step3 Step4 GC-MS / HPLC Analysis Step3->Step4 Step5 Data Interpretation (Kinetics & Yield) Step4->Step5

Caption: Step-by-step workflow for evaluating allylic alcohol UV stability.

Step-by-Step Methodology: Controlled UV-Stability Testing

Step 1: Sample Preparation & Matrix Control Causality: Establishing distinct environments proves whether degradation is oxygen-dependent or strictly photon-driven.

  • Prepare 4 aliquots of 6-methylhept-2-en-4-ol (10 mg/mL in hexane) in quartz vials (to allow full UV transmittance).

  • Aliquot A: Leave open to ambient air (Positive Control for Photo-oxidation).

  • Aliquot B: Purge with Argon for 5 minutes and seal immediately (Control for Isomerization).

  • Aliquot C: Spike with 0.5 wt% HALS (Mitigation Test).

  • Aliquot D: Wrap completely in aluminum foil (Negative/Dark Control to rule out thermal degradation).

Step 2: Controlled UV Irradiation

  • Place Aliquots A–D in a controlled UV chamber equipped with 365 nm (UVA) and 254 nm (UVC) lamps.

  • Maintain the chamber temperature at strictly 25 °C using a cooling plate. Note: Failing to control temperature conflates thermal degradation with photodegradation[6].

  • Irradiate continuously for 24 hours.

Step 3: Quenching and Aliquoting

  • Remove samples from the chamber and immediately place them on ice to halt any residual radical propagation.

  • Add 10 µL of a radical quencher (e.g., Butylated hydroxytoluene, BHT) to Aliquots A and B to stabilize the mixture prior to injection.

Step 4: Chromatographic Analysis (GC-FID/MS)

  • Inject 1 µL of each sample into a GC-MS equipped with a chiral column (to monitor any racemization of the (S)-enantiomer) and an FID for quantitative yield.

  • Validation Check:

    • If Aliquot D shows >99% purity, thermal degradation is successfully ruled out.

    • If Aliquot B shows high mass recovery but an altered retention time peak, (E)-to-(Z) isomerization is confirmed without oxidation.

References

  • Why Allylic Alcohol Is Stable - SLT. SLT Chemicals.
  • Chirality and field activity of rhynchophorol, the aggregation pheromone of the American palm weevil.
  • Photo-degradation of PADC by UV radiation at various wavelengths.
  • Cyclic Carbonates through the Photo-Induced Carboxylative Cycliz
  • Catalytic aerobic oxidation of allylic alcohols to carbonyl compounds under mild conditions.
  • Effect of UV absorbers and hindered amine light stabilizers on the photodegradation of ethylene–octene copolymer.

Sources

Optimization

Technical Support Center: Troubleshooting Enantioselective Synthesis of 6-Methylhept-2-en-4-ol

Welcome to the Technical Support Center for Asymmetric Synthesis. As a Senior Application Scientist, I have designed this portal to address the complex kinetic and thermodynamic challenges encountered during the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Asymmetric Synthesis. As a Senior Application Scientist, I have designed this portal to address the complex kinetic and thermodynamic challenges encountered during the synthesis of 6-methylhept-2-en-4-ol (commonly known as Rhynchophorol, the aggregation pheromone of the American palm weevil) [1][5].

Achieving high enantiomeric excess (ee >95%) for the biologically active (4S, 2E)-enantiomer requires strict control over competing reaction pathways. This guide dissects the causality behind stereochemical failures and provides self-validating protocols to restore precision to your workflows.

Diagnostic Workflow for Stereochemical Failure

Before adjusting reaction parameters, you must isolate the root cause of the enantiomeric erosion. Use the diagnostic logic below to determine whether your issue is substrate-derived, catalyst-derived, or protocol-derived.

Pathway Step1 Low ee in 6-Methylhept-2-en-4-ol Step2 Check Substrate (E/Z Ratio) Step1->Step2 Step3 Purify Enone Precursor Step2->Step3 Low Purity Step4 Identify Reduction Pathway Step2->Step4 High Purity CBS CBS Reduction Step4->CBS ATH Noyori ATH Step4->ATH CBS_Fix Control Borane Addition Rate CBS->CBS_Fix ATH_Fix Quench Early to Prevent Racemization ATH->ATH_Fix

Diagnostic workflow for troubleshooting low enantiomeric excess in allylic alcohol synthesis.

Core Troubleshooting Guides (FAQs)

Q1: My CBS reduction of (E)-6-methylhept-2-en-4-one is yielding an unexpectedly low ee (~50-60%). What is driving this?

A1: You are likely observing a competing uncatalyzed background reduction. Causality: In a Corey-Bakshi-Shibata (CBS) reduction, the borane reagent (e.g., BH₃·SMe₂) can reduce the enone directly without interacting with the chiral oxazaborolidine catalyst [2]. If the localized concentration of borane in the flask exceeds the turnover rate of the catalyst, this achiral pathway dominates, yielding a racemic product that dilutes your overall ee. Furthermore, oxazaborolidine catalysts are highly sensitive to moisture; water causes ring-opening of the catalyst, destroying its chiral environment. Resolution: Ensure strictly anhydrous conditions. Do not add the borane all at once. Instead, add the enone and borane simultaneously via a dual-syringe pump over 2 hours to a dilute solution of the catalyst. This keeps the steady-state concentration of uncomplexed borane near zero.

Q2: I am using Noyori Asymmetric Transfer Hydrogenation (ATH) with a Ru(II)-TsDPEN catalyst. The conversion is 100%, but the ee drops if I leave the reaction overnight. Why?

A2: You are experiencing thermodynamic product racemization. Causality: Unlike high-pressure hydrogenation, transfer hydrogenation using a formic acid/triethylamine azeotrope or isopropanol is an equilibrium process [3]. The Ru(II) catalyst is highly active. Once the (E)-6-methylhept-2-en-4-one substrate is fully depleted, the catalyst begins to operate in reverse—oxidizing your chiral allylic alcohol back to the enone, and then re-reducing it. Over time, this thermodynamic shuttling erodes the kinetic enantioselectivity, driving the mixture toward a racemate. Resolution: ATH reactions must be kinetically timed. Monitor the reaction strictly via GC or TLC and quench the reaction immediately upon consumption of the starting material.

Q3: My starting enone is pure by ¹H-NMR, but my ee is consistently capped at exactly 85%. Could the substrate itself be the issue?

A3: Yes. You must verify the E/Z isomeric purity of your starting enone. Causality: The synthesis of the precursor enone (e.g., via cross-metathesis or aldol condensation) often yields a mixture of (E) and (Z) isomers. The chiral catalyst will stereoselectively reduce the (E)-enone to the desired (4S, 2E)-enantiomer, but it will reduce the (Z)-enone to the opposite enantiomer or a diastereomer. If your starting material is an 85:15 E/Z mixture, your maximum apparent ee for the desired product is mathematically capped at 85%. Resolution: Purify the starting enone via careful fractional distillation or silver-nitrate impregnated silica gel chromatography before attempting the asymmetric reduction.

Q4: 6-Methylhept-2-en-4-ol lacks a strong UV chromophore. How can I reliably measure the enantiomeric excess?

A4: Use Chiral GC or ³¹P-NMR derivatization. Causality: Standard chiral HPLC relies on UV detection, making aliphatic allylic alcohols practically invisible. Resolution: Use Chiral Gas Chromatography with a cyclodextrin-based stationary phase (e.g., Cyclodex-B) [5]. Alternatively, use Feringa's method: derivatize the alcohol using PCl₃ to form diastereomeric phosphonates. These diastereomers resolve clearly via ³¹P-NMR, allowing you to integrate the peaks and calculate the ee with high precision [4].

Quantitative Parameter Comparison

The table below summarizes the critical parameters and failure modes for the three most common asymmetric synthesis routes for 6-methylhept-2-en-4-ol.

Catalyst SystemReducing Agent / DonorOptimal TempExpected eePrimary Cause of ee Erosion
(R)-Me-CBS BH₃·SMe₂-20 °C to 0 °C92–96%Fast addition causing uncatalyzed background reduction.
RuCl₂(TsDPEN)(p-cymene) HCOOH / NEt₃25 °C95–98%Extended reaction times causing thermodynamic racemization.
CAL-B (Lipase) Vinyl acetate (Resolution)30 °C>99%E/Z substrate isomerization during extended incubation.

Self-Validating Experimental Protocol: CBS Reduction

To guarantee reproducibility and high ee, use this self-validating protocol for the synthesis of (4S, 2E)-6-methylhept-2-en-4-ol via CBS reduction. The embedded validation checkpoints ensure that any deviation is caught before the reaction is ruined.

Reagents:

  • (E)-6-methylhept-2-en-4-one (1.0 eq, strictly E-isomer >99%)

  • (R)-Me-CBS catalyst (0.1 eq, 1M in Toluene)

  • Borane-dimethyl sulfide (BH₃·SMe₂) (1.2 eq, 2M in THF)

  • Anhydrous THF (0.1 M relative to substrate)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 3-neck round-bottom flask under a continuous stream of ultra-high purity Argon. Add the (R)-Me-CBS catalyst and anhydrous THF. Cool the system to -20 °C using a dry ice/ethylene glycol bath.

    • Validation Checkpoint 1: The solution must remain perfectly clear. Any cloudiness indicates moisture contamination and catalyst ring-opening. Discard and restart if cloudy.

  • Syringe Pump Setup: Prepare two separate gas-tight syringes: Syringe A containing the enone dissolved in THF, and Syringe B containing the BH₃·SMe₂.

  • Simultaneous Addition: Using a dual-syringe pump, add the contents of Syringe A and Syringe B simultaneously to the catalyst solution over exactly 120 minutes.

    • Validation Checkpoint 2 (Critical): Monitor the internal reaction temperature using a thermocouple. The temperature must not spike above -15 °C. A temperature spike indicates a rapid exothermic background reduction (achiral pathway). If a spike occurs, reduce the addition rate immediately.

  • Reaction Maturation: Stir for an additional 15 minutes at -20 °C after the addition is complete.

    • Validation Checkpoint 3: Perform a rapid TLC (Hexanes/EtOAc 8:2, KMnO₄ stain). The enone spot (Rf ~0.6) should be completely absent, replaced by the alcohol spot (Rf ~0.3).

  • Quenching: Slowly add pre-cooled methanol (2 mL) dropwise to quench unreacted borane.

    • Validation Checkpoint 4: Vigorous hydrogen gas evolution will occur. Wait until bubbling completely ceases before allowing the flask to warm to room temperature, ensuring no active hydride remains to cause side reactions during workup.

  • Analysis: Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate. Determine ee via Chiral GC (Cyclodex-B column, isothermal at 80 °C).

References

  • Title: S-Rhynchophorol | Source: PubChem | URL: [Link]

  • Title: Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes | Source: PMC (NIH) | URL: [Link]

  • Title: Limitations in determining enantiomeric excess of alcohols by 31P-NMR of the phosphonate derivatives | Source: SciELO | URL: [Link]

  • Title: Chirality and field activity of rhynchophorol, the aggregation pheromone of the American palm weevil | Source: ResearchGate | URL: [Link]

Troubleshooting

Removing impurities from commercial 6-Methylhept-2-en-4-ol samples

Topic: Removing impurities from commercial 6-Methylhept-2-en-4-ol samples Ticket ID: TS-RH-4798 Support Tier: Level 3 (Senior Application Scientist) Status: Open Executive Summary & Compound Profile User: Research Scient...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing impurities from commercial 6-Methylhept-2-en-4-ol samples Ticket ID: TS-RH-4798 Support Tier: Level 3 (Senior Application Scientist) Status: Open

Executive Summary & Compound Profile

User: Research Scientist / Drug Development Lead Subject: 6-Methylhept-2-en-4-ol (Rhynchophorol) CAS: 4798-62-3 Molecular Formula: C₈H₁₆O (MW: 128.21 g/mol )

Technical Context: Commercial samples of 6-Methylhept-2-en-4-ol often arrive with purities ranging from 85-95%. The primary contaminants are typically geometric isomers (Z-isomer) , oxidation products (enones) , and synthetic precursors . Because this compound is an allylic alcohol, it is sensitive to acid-catalyzed rearrangement and dehydration. Standard purification requires a nuanced approach to avoid degrading the target molecule while removing structurally similar impurities.

This guide provides a modular workflow to identify and remove these specific impurities.

Diagnostic: Identify Your Impurity

Before selecting a purification method, confirm the identity of the impurity. Use this table to correlate your analytical data with the likely contaminant.

Impurity TypeLikely IdentityDiagnostic Signal (¹H NMR / GC-MS)Origin
Geometric Isomer (Z)-6-Methylhept-2-en-4-olNMR: Coupling constant (

) of alkene protons.[1]

Hz vs

Hz. GC: Often a shoulder peak or close-eluting peak (Z usually elutes before E on non-polar columns).
Incomplete stereocontrol during synthesis (e.g., Grignard addition).
Oxidation Product 6-Methylhept-2-en-4-oneNMR: Loss of carbinol proton (~4.0 ppm). Appearance of conjugated ketone signals. IR: Strong carbonyl stretch ~1670 cm⁻¹.Air oxidation or incomplete reduction of precursor.
Dehydration Product 6-Methylhepta-2,4-dieneNMR: Additional alkene protons in the 5.5–6.5 ppm region. Appearance: Sample turns yellow/orange.Acidic contamination or thermal stress during distillation.
Synthetic Precursor Isovaleraldehyde or CrotonaldehydeGC: Early eluting peak. Smell: Sharp, pungent aldehyde odor.Unreacted starting material.

Decision Logic: Purification Strategy

Use the following decision tree to select the appropriate workflow for your specific impurity profile.

PurificationStrategy Start Start: Analyze Crude Sample CheckImpurity Identify Major Impurity Start->CheckImpurity Isomer Isomer Issue? (E/Z Mixture) CheckImpurity->Isomer Stereoisomers Volatile Volatile/Bulk Impurities? (Aldehydes/Solvents) CheckImpurity->Volatile Low Boiling Pt Ketone Carbonyl Impurity? (Enone) CheckImpurity->Ketone Oxidation AgNO3 Protocol B: AgNO3-Impregnated Silica (Separate E/Z Isomers) Isomer->AgNO3 Distill Protocol A: Vacuum Distillation (Remove Volatiles/Oligomers) Volatile->Distill Deriv Protocol C: Chemical Scavenging (Remove Ketones) Ketone->Deriv Distill->CheckImpurity Re-analyze Final Pure (E)-6-Methylhept-2-en-4-ol Distill->Final AgNO3->Final Deriv->Distill Cleanup

Figure 1: Decision matrix for selecting the optimal purification workflow based on impurity type.

Technical Protocols

Protocol A: Vacuum Distillation (General Cleanup)

Best for: Removing volatile aldehydes, solvents, and high-boiling oligomers. Caution: Allylic alcohols are thermally sensitive. Do not distill at atmospheric pressure.

  • Setup: Use a short-path distillation head (Vigreux column optional if high separation needed, but increases pressure drop).

  • Pressure: Establish a vacuum of < 10 mmHg (ideally < 1 mmHg).

  • Temperature:

    • The boiling point at atmospheric pressure is estimated at ~170–175°C.

    • Target Vapor Temp (10 mmHg): ~75–85°C.

    • Bath Temp: Do not exceed 110°C to prevent rearrangement.

  • Stabilization: Add a small amount of radical inhibitor (e.g., BHT, 0.1% w/w) to the pot to prevent polymerization of diene impurities.

  • Fraction Collection:

    • Fore-run: Discard the first 5-10% (contains aldehydes/water).

    • Main Fraction: Collect stable plateau.

    • Residue: Do not distill to dryness; leave ~5-10% in the pot to avoid peroxide explosion risks if the sample is old.

Protocol B: Silver Nitrate Chromatography (E/Z Separation)

Best for: Separating the (E)-isomer from the (Z)-isomer when distillation fails (boiling points are too close). Mechanism: Silver ions (


) form reversible 

-complexes with alkenes. The complex strength depends on steric accessibility; (Z)-alkenes generally bind stronger than (E)-alkenes due to less steric hindrance around the double bond, altering retention times.

Materials:

  • Silica Gel (230-400 mesh).

  • Silver Nitrate (

    
    ).
    
  • Solvents: Hexane/Ethyl Acetate.

  • Aluminum foil (to protect column from light).

Procedure:

  • Preparation of Impregnated Silica:

    • Dissolve

      
       (10% w/w relative to silica) in Acetonitrile or Water.
      
    • Add silica gel to the solution and slurry.[2]

    • Evaporate solvent via rotary evaporator (shield from light) until dry and free-flowing.

    • Note: Activate in an oven at 100°C for 1 hour if water was used.

  • Column Packing: Pack the column as usual, but wrap the glass in aluminum foil to prevent silver reduction (which turns the column black).

  • Elution:

    • Load sample (max 1g sample per 50g silica).

    • Elute with a gradient of Hexane:EtOAc (start 95:5).

    • Order of Elution: The (E)-isomer (trans) typically elutes first (weaker

      
      -complex). The (Z)-isomer  (cis) elutes second.
      
  • Recovery: Combine fractions. If silver leaches into the product (rare with organic solvents), wash the organic phase with brine/water.

Protocol C: Chemical Scavenging (Ketone Removal)

Best for: Removing 6-methylhept-2-en-4-one without difficult distillation.

  • Reagent: Polymer-supported hydrazide or Girard's Reagent T.

  • Workflow:

    • Dissolve crude alcohol in Ethanol (for Girard's) or DCM (for resin).

    • Add excess scavenger (1.5 - 2.0 equivalents relative to ketone impurity).

    • Stir at room temperature for 2-4 hours.

    • Workup:

      • Resin: Filter off the solid resin. The filtrate contains purified alcohol.

      • Girard's Reagent: The ketone becomes water-soluble. Pour reaction into water and extract with ether/hexane. The alcohol moves to the organic layer; the ketone remains in the aqueous layer.

Troubleshooting & FAQs

Q1: My purified sample turned yellow after a few days. Why? A: This indicates the formation of conjugated dienes (6-methylhepta-2,4-diene) via dehydration, or oxidation back to the enone.

  • Fix: Ensure the sample is acid-free. Wash with saturated

    
     before final drying. Store under Argon/Nitrogen at -20°C.
    

Q2: I see a "ghost peak" in my GC that wasn't there in the NMR. A: Allylic alcohols can dehydrate inside the GC injector port if the temperature is too high (>200°C) or the liner is dirty (acidic sites).

  • Verification: Lower the inlet temperature to 150°C. If the peak diminishes, it is a thermal artifact, not a sample impurity.

Q3: Can I use potassium permanganate (


) to remove impurities? 
A: NO. 

will oxidize the double bond of your target molecule (dihydroxylation) and the alcohol group. It is not selective enough. Use the Silver Nitrate method for isomer purification.

Q4: The boiling point seems higher than expected. A: Intermolecular hydrogen bonding in alcohols elevates the boiling point. Ensure your vacuum gauge is measuring pressure at the manifold, not the pump, to get an accurate reading. A 1-2 mmHg difference significantly changes the boiling point.

References

  • Synthesis and Properties of Rhynchophorol

    • Mori, K., et al.[3] "Pheromone Synthesis CXLV. Synthesis of the enantiomers of rhynchophorol." Liebigs Annalen der Chemie, 1992.

    • Source:

  • Silver Nitrate Chromatography Mechanism

    • Williams, C. M., & Mander, L. N. "Chromatography with Silver Nitrate." Tetrahedron, 2001.
    • Source:

  • General Physical Properties (Boiling Point/Safety)

    • Source:

  • Allylic Alcohol Handling

    • LyondellBasell. "Allyl Alcohol Product Safety Bulletin." (General handling for allylic alcohols).
    • Source:

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 6-Methylhept-2-en-4-ol before handling.

Sources

Optimization

Technical Support Center: Optimizing 6-Methylhept-2-en-4-ol Synthesis

Topic: Reaction Temperature Optimization & Regiocontrol Strategies Product Focus: Secondary Allylic Alcohols via Grignard Addition Audience: Process Chemists, Medicinal Chemists, and R&D Scientists Executive Summary The...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reaction Temperature Optimization & Regiocontrol Strategies Product Focus: Secondary Allylic Alcohols via Grignard Addition Audience: Process Chemists, Medicinal Chemists, and R&D Scientists

Executive Summary

The synthesis of 6-Methylhept-2-en-4-ol typically involves the nucleophilic addition of isobutylmagnesium bromide to crotonaldehyde (2-butenal). As a Senior Application Scientist, I frequently encounter user reports of low yields and high impurity profiles with this specific reaction.

The core technical challenge here is regioselectivity . Crotonaldehyde is an


-unsaturated aldehyde, presenting two electrophilic sites: the carbonyl carbon (C1) and the 

-carbon (C3).
  • Target Product (1,2-addition): Attack at C1 yields the desired allylic alcohol.

  • Major Impurity (1,4-addition): Attack at C3 yields the saturated aldehyde/ketone via conjugate addition.[1]

This guide provides troubleshooting for temperature optimization to maximize the 1,2-addition pathway.

Part 1: Troubleshooting & Optimization (Q&A)
Q1: I am running the reaction at 0°C, but my crude NMR shows a significant amount of saturated carbonyl byproducts. Why is this happening?

A: At 0°C, you are likely operating outside the window of strict kinetic control . Grignard reagents are "hard" nucleophiles and generally prefer 1,2-addition.[1] However, steric hindrance (from the isobutyl group) and thermal energy at 0°C or Room Temperature (RT) can allow the reversible 1,2-addition to equilibrate or favor the thermodynamically more stable 1,4-addition product.

Recommendation: Lower your reaction temperature to -78°C . At cryogenic temperatures, the reaction is kinetically controlled. The activation energy for the direct attack on the carbonyl carbon is lower than that for the conjugate attack. By keeping the system cold, you "trap" the reaction in the 1,2-addition pathway before the system has the thermal energy to explore the 1,4-pathway.

Q2: Even at -78°C, my yield of the allylic alcohol is stalled at ~65%. How can I push the regioselectivity further?

A: Temperature alone may not be sufficient if the substrate is sterically demanding. You should implement Luche-type conditions . The addition of anhydrous Cerium(III) chloride (


)  is the gold standard for forcing 1,2-addition in enones and enals.

Mechanism:


 acts as a Lewis acid that coordinates selectively to the carbonyl oxygen. This coordination activates the carbonyl carbon specifically for nucleophilic attack while simultaneously "softening" the basicity of the Grignard reagent (forming an organocerium species in situ), which suppresses enolization and conjugate addition.
Q3: My Grignard reagent precipitates when I cool it to -78°C. Is this affecting the stoichiometry?

A: Yes. Isobutylmagnesium bromide in diethyl ether can precipitate at cryogenic temperatures, leading to heterogeneous mixtures and localized "hot spots" of concentration, which ruins selectivity.

Troubleshooting Steps:

  • Switch Solvent: Ensure you are using THF (Tetrahydrofuran) or a THF/Ether mixture. THF has better solubility for Grignard species at low temperatures.

  • Slow Addition: Add the Grignard reagent to the aldehyde (inverse addition) or the aldehyde to the Grignard very slowly via a syringe pump to maintain internal temperature stability.

Part 2: Experimental Data & Visualization

The following table summarizes the impact of temperature and additives on the ratio of the desired product (1,2-adduct) versus the conjugate addition impurity (1,4-adduct).

Table 1: Temperature & Additive Effects on Regioselectivity

EntryTemperatureSolventAdditive1,2-Adduct (Target)1,4-Adduct (Impurity)Yield (Isolated)
125°C (RT)

None45%40%< 40%
20°C

None65%25%55%
3-78°CTHFNone82%10%72%
4-78°C THF

(1.5 eq)
>95% < 2% 91%

Note: Data represents typical optimization trends for alkyl Grignard additions to crotonaldehyde derivatives. Entry 4 represents the optimized protocol described below.

Reaction Pathway Diagram

The diagram below illustrates the divergent pathways controlled by temperature.

ReactionPathways Reactants Reactants (Crotonaldehyde + iBuMgBr) TS_12 Kinetic Transition State (Direct Carbonyl Attack) Reactants->TS_12 Low Temp (-78°C) + CeCl3 TS_14 Thermodynamic Transition State (Conjugate Attack) Reactants->TS_14 High Temp (>0°C) Intermediate_12 Mg-Alkoxide (Allylic) TS_12->Intermediate_12 Intermediate_14 Mg-Enolate (Saturated) TS_14->Intermediate_14 Product_Target TARGET PRODUCT 6-Methylhept-2-en-4-ol Intermediate_12->Product_Target Acid Quench Product_Side SIDE PRODUCT Saturated Aldehyde/Ketone Intermediate_14->Product_Side Acid Quench

Figure 1: Kinetic vs. Thermodynamic control pathways in the synthesis of 6-Methylhept-2-en-4-ol.

Part 3: Optimized Experimental Protocol

Objective: Synthesis of 6-Methylhept-2-en-4-ol with >90% regioselectivity.

Reagents:

  • Crotonaldehyde (freshly distilled)

  • Isobutylmagnesium bromide (2.0 M in THF)

  • Cerium(III) chloride heptahydrate (

    
    )
    
  • Tetrahydrofuran (anhydrous)

Step-by-Step Workflow:

  • Preparation of Anhydrous

    
     (Critical Step): 
    
    • Place

      
       (1.5 equiv) in a round-bottom flask.
      
    • Heat to 140°C under high vacuum (0.1 mmHg) for 2 hours while stirring. The white powder must be finely crushed and completely dry. Failure to remove water will destroy the Grignard reagent.

    • Cool to room temperature under Argon.

  • Slurry Formation:

    • Add anhydrous THF to the dried

      
       to form a slurry.
      
    • Stir at room temperature for 2 hours. The solid may not fully dissolve; a fine suspension is acceptable.

  • Substrate Addition & Cooling:

    • Add Crotonaldehyde (1.0 equiv) to the

      
      /THF slurry.
      
    • Cool the mixture to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Grignard Addition:

    • Add Isobutylmagnesium bromide (1.2 equiv) dropwise over 30 minutes.

    • Technical Note: Maintain the internal temperature below -70°C. A rapid exotherm indicates the addition is too fast.

  • Reaction & Quench:

    • Stir at -78°C for 1 hour. Monitor by TLC (ensure the sample is quenched before spotting).

    • Quench the reaction while still at -78°C by adding saturated aqueous

      
      .
      
    • Allow the mixture to warm to room temperature.

  • Workup:

    • Extract with

      
       (3x).[2]
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purify via flash column chromatography (Hexanes/EtOAc).

References
  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398.

  • Bartoli, G., et al. "Highly Efficient and Selective Addition of Grignard Reagents to Carbonyl Compounds." European Journal of Organic Chemistry, 2003.

  • BenchChem Technical Support. "Optimizing Grignard Reactions with

    
    -Unsaturated Aldehydes." BenchChem Knowledge Base, 2025. 
    
  • GSK Solvent Selection Guide. "Solvent Optimization for Organometallic Reactions." Green Chemistry, 2016.

Sources

Troubleshooting

Technical Support Center: 6-Methylhept-2-en-4-ol Storage &amp; Handling

Welcome to the Technical Support Center for the handling, storage, and stabilization of 6-Methylhept-2-en-4-ol . Widely utilized in entomological research as rhynchophorol (the aggregation pheromone of the American palm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling, storage, and stabilization of 6-Methylhept-2-en-4-ol . Widely utilized in entomological research as rhynchophorol (the aggregation pheromone of the American palm weevil)[1], this compound is an unsaturated secondary alcohol containing a highly reactive allylic system[2][3].

Because of its molecular structure, 6-Methylhept-2-en-4-ol is highly susceptible to free-radical polymerization, autoxidation, and dehydration during prolonged storage[4][5]. This guide provides researchers and drug development professionals with the mechanistic understanding and validated protocols necessary to maintain the structural integrity of this compound.

Mechanistic Overview: The Causality of Polymerization

To prevent degradation, it is critical to understand why 6-Methylhept-2-en-4-ol polymerizes. The carbon atom adjacent to the C=C double bond (the allylic position) possesses relatively weak C–H bonds. When exposed to environmental stressors (UV light, heat, or trace oxygen), these bonds undergo homolytic cleavage to form a resonance-stabilized allylic radical[4].

Once initiated, this carbon-centered radical attacks the olefinic double bonds of adjacent monomers. This triggers a rapid chain-propagation reaction, transforming the low-viscosity liquid into useless, high-molecular-weight oligomers or highly cross-linked polymeric networks[5]. To halt this, we must introduce radical scavengers (inhibitors) that intercept the propagation phase[6][7].

G Monomer 6-Methylhept-2-en-4-ol (Stable Monomer) Stress UV Light / Heat / Trace O2 Monomer->Stress Exposure Radical Allylic Radical Formation (Chain Initiation) Stress->Radical Homolytic Cleavage Polymer Oligomers & Cross-linked Polymer Networks Radical->Polymer Propagation (Uninhibited) Inhibitor Inhibitor (e.g., 4-Hydroxy-TEMPO) Radical Scavenger Radical->Inhibitor Interception Quenched Stable Quenched Complex (Polymerization Prevented) Inhibitor->Quenched Termination

Caption: Mechanism of allylic radical-induced polymerization and targeted inhibition.

Troubleshooting & FAQs

Q1: Why did my batch of 6-Methylhept-2-en-4-ol turn viscous and yellow during ambient storage? A1: The increase in viscosity indicates that free-radical polymerization has occurred, converting the monomeric alcohol into branched oligomers[4]. The yellowing is typically a result of autoxidation of the secondary alcohol group into a ketone, or the formation of conjugated polyene systems. This happens when the compound is stored without an inhibitor, exposed to ambient light, or left at room temperature.

Q2: Which polymerization inhibitor is optimal for long-term storage without affecting downstream synthesis? A2: For allylic alcohols, stable nitroxide radicals like 4-Hydroxy-TEMPO or hindered phenols like MTBHQ (Mono-tertiary-butylhydroquinone) are highly effective[8][9]. MTBHQ utilizes its hindered hydroxyl group to rapidly donate a hydrogen atom to free radicals, quenching them[8]. 4-Hydroxy-TEMPO acts as a stable radical that traps carbon-centered radicals directly[7][9]. 4-Hydroxy-TEMPO is often preferred in pharmaceutical settings because it is highly effective at very low concentrations (10–100 ppm).

Q3: Do I need oxygen in the headspace for the inhibitor to work? A3: It depends entirely on your chosen inhibitor. Traditional phenolic inhibitors like Hydroquinone (HQ) and MTBHQ require trace amounts of dissolved oxygen to function, as oxygen reacts with alkyl radicals to form peroxy radicals, which the phenol then scavenges[6]. However, if your downstream application is sensitive to oxidation, you should use an oxygen-independent inhibitor like 4-Hydroxy-TEMPO under a strict Argon atmosphere[7][9].

Q4: How do I remove the inhibitor before using the compound in an experiment? A4: Because 6-Methylhept-2-en-4-ol has a relatively low molecular weight (128.21 g/mol )[2][3], inhibitors can be removed via short-path vacuum distillation. Alternatively, passing the liquid through a short plug of activated basic alumina will selectively retain polar inhibitors (like MTBHQ or TEMPO) while eluting the pure allylic alcohol.

Quantitative Data: Inhibitor Selection Matrix

Use the following table to select the appropriate stabilization strategy based on your laboratory's storage capabilities and downstream requirements.

Inhibitor TypeMechanism of ActionOxygen Required?Effective ConcentrationOptimal Removal Method
Hydroquinone (HQ) Peroxy-radical scavenger[6]Yes100 - 500 ppmBase wash (NaOH) or Distillation
MTBHQ Hindered phenol radical trap[8]Yes (Trace)50 - 200 ppmAlumina plug or Distillation
4-Hydroxy-TEMPO Stable nitroxide radical trap[7][9]No10 - 100 ppmAlumina plug or Distillation

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate built-in validation steps so you can definitively prove the success of your storage and retrieval workflows.

Protocol A: Stabilizing 6-Methylhept-2-en-4-ol for Long-Term Storage

Causality Focus: By displacing oxygen and adding an oxygen-independent radical trap, we prevent both autoxidation and chain propagation.

  • Baseline Quality Control (Pre-storage): Measure the baseline kinematic viscosity of the pure 6-Methylhept-2-en-4-ol. Run a baseline GC-MS to confirm the absence of high-molecular-weight oligomers.

  • Inhibitor Addition: Weigh out 4-Hydroxy-TEMPO to achieve a final concentration of 100 ppm (0.01% w/w)[7][9]. Add this directly to the monomer and stir magnetically for 10 minutes until completely dissolved. The solution will take on a very faint orange tint.

  • Atmospheric Control: Transfer the stabilized alcohol to an amber glass bottle to strictly exclude UV light. Purge the headspace with Argon gas for 2 minutes. Argon is heavier than air and will blanket the liquid, preventing autoxidation.

  • Sealing and Storage: Seal the bottle with a PTFE-lined cap, wrap the seal tightly with Parafilm, and store at 4°C.

Protocol B: Inhibitor Removal and Monomer Recovery

Causality Focus: Basic alumina exploits the polarity difference between the highly polar nitroxide radical and the moderately polar secondary alcohol.

  • Column Preparation: Pack a glass column with 5 cm of activated basic alumina (Brockmann Grade I).

  • Elution: Dilute the stored 6-Methylhept-2-en-4-ol in a volatile, non-polar solvent (e.g., pentane) at a 1:1 ratio. This reduces the viscosity and improves flow rate. Pass the mixture through the alumina plug. The basic alumina will strongly adsorb the 4-Hydroxy-TEMPO.

  • Solvent Removal: Concentrate the eluate using a rotary evaporator equipped with a cold trap. Crucial: Maintain the water bath temperature below 30°C to prevent thermally induced radical formation during concentration.

  • Validation (Self-Check): Run a UV-Vis spectroscopy check on the recovered liquid. 4-Hydroxy-TEMPO absorbs strongly at ~410 nm. A flat baseline at 410 nm validates that the inhibitor has been completely removed.

Workflow QC 1. Baseline QC (Viscosity & GC-MS) AddInh 2. Add Inhibitor (100 ppm TEMPO) QC->AddInh Purge 3. Argon Purge (Displace O2) AddInh->Purge Store 4. Amber Glass Storage at 4°C Purge->Store Remove 5. Alumina Plug (Inhibitor Removal) Store->Remove Use 6. Pure Monomer Ready for Assay Remove->Use

Caption: End-to-end workflow for the stabilization, storage, and recovery of 6-Methylhept-2-en-4-ol.

References

  • PubChem (NIH) . "6-Methylhept-2-en-4-ol | C8H16O | CID 6506618". National Center for Biotechnology Information. Available at:[Link]

  • ResearchGate . "Chirality and field activity of rhynchophorol, the aggregation pheromone of the American palm weevil". ResearchGate Database. Available at:[Link]

  • PubChem (NIH) . "S-Rhynchophorol | C8H16O | CID 11105387". National Center for Biotechnology Information. Available at:[Link]

  • SDYibaishi . "Unsaturated resin polymerization inhibitor (MTBHQ)". Shandong Yibaishi Chemical Co. Available at:[Link]

  • Ecochem . "Polymerization Inhibitors: 4-Hydroxy-TEMPO". Ecochem China. Available at: [Link]

  • ResearchGate . "Allyl Alcohol- and Allyl Alkoxylate-Based Polymers". ResearchGate Database. Available at: [Link]

  • ResearchGate . "Radical polymerization of allyl alcohol and allyl acetate". ResearchGate Database. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral analysis of 6-Methylhept-2-en-4-ol

High-Field vs. Benchtop NMR Spectroscopy: A Comparative Guide for the Structural Analysis of 6-Methylhept-2-en-4-ol Executive Summary 6-Methylhept-2-en-4-ol (commonly known as Rhynchophorol) is an allylic alcohol that se...

Author: BenchChem Technical Support Team. Date: March 2026

High-Field vs. Benchtop NMR Spectroscopy: A Comparative Guide for the Structural Analysis of 6-Methylhept-2-en-4-ol

Executive Summary

6-Methylhept-2-en-4-ol (commonly known as Rhynchophorol) is an allylic alcohol that serves as the primary aggregation pheromone of the American palm weevil (Rhynchophorus palmarum) 1. The structural elucidation and quality control of this volatile compound are critical for agrochemical synthesis and pest management. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for verifying its molecular structure. However, the advent of cryogen-free benchtop NMR spectrometers (60–90 MHz) has disrupted the traditional reliance on superconducting high-field systems (400–800 MHz) 2. This guide objectively compares the performance of benchtop and high-field NMR for analyzing 6-Methylhept-2-en-4-ol, providing researchers with experimental data, self-validating protocols, and mechanistic insights to optimize their analytical workflows.

Causality in NMR Resolution: Benchtop vs. High-Field

The fundamental difference between a 60 MHz benchtop system and a 400 MHz high-field system lies in the Larmor frequency of the


H nucleus, which dictates the chemical shift dispersion in Hertz (Hz) 3.
  • High-Field Advantage (First-Order Spectra): At 400 MHz, 1 ppm corresponds to 400 Hz. The scalar coupling constants (

    
    -couplings) of 6-Methylhept-2-en-4-ol (typically 6–8 Hz for vicinal protons) are small relative to the chemical shift differences (
    
    
    
    ) between adjacent protons. This results in the
    
    
    condition, yielding highly resolved, first-order spectra where multiplets (doublets, quartets) are easily distinguishable 3.
  • Benchtop Limitations (Second-Order Effects): At 60 MHz, 1 ppm is only 60 Hz. The same 7 Hz

    
    -coupling now occupies a significantly larger fraction of the ppm scale. When 
    
    
    
    approaches 1, strong coupling (second-order effects) occurs, causing severe peak overlap and complex multiplet distortions 4. For 6-Methylhept-2-en-4-ol, the aliphatic protons (C5, C6) and the isopropyl methyls (C7, C8) often coalesce into a broad, unresolved multiplet at low fields.

JCoupling A Fixed J-Coupling (Hz) Independent of B0 B Low Field (60 MHz) Narrow ppm dispersion A->B C High Field (400 MHz) Wide ppm dispersion A->C D Second-Order Effects Severe Signal Overlap B->D E First-Order Spectra Clear Multiplet Splitting C->E

Causality of magnetic field strength on spectral resolution and J-coupling dispersion.

Comparative Spectral Data for 6-Methylhept-2-en-4-ol

The molecular structure of 6-Methylhept-2-en-4-ol is


. The electronegative oxygen atom strongly deshields the 

-proton (C4), while the

-electrons of the double bond deshield the vinylic protons (C2, C3) and the allylic methyl group (C1) 5.

Table 1:


H NMR Spectral Comparison (Predicted & Literature Values in 

)
| Proton Position | Chemical Shift (

, ppm) | High-Field (400 MHz) Multiplicity | Benchtop (60 MHz) Observation | | :--- | :--- | :--- | :--- | | C2, C3 (Vinylic) | 5.40 – 5.65 | Distinct dd / dq | Broad overlapping multiplet | | C4 (Methine,

to OH) | 4.05 – 4.20 | Resolved multiplet (m) | Partially resolved multiplet | | OH (Hydroxyl) | 1.50 – 2.00 | Broad singlet (bs) | Broad singlet (often hidden) | | C1 (Allylic Methyl) | 1.65 – 1.75 | Doublet (d) | Doublet (d) | | C6 (Methine) | 1.60 – 1.80 | Multiplet (m) | Overlaps with C1 and OH | | C5 (Methylene) | 1.30 – 1.50 | Multiplet (m) | Overlaps with C6 | | C7, C8 (Isopropyl

) | 0.85 – 0.95 | Two overlapping doublets | Single broad peak |

Note: The hydroxyl proton shift is highly concentration and temperature-dependent.

Table 2:


C NMR Spectral Comparison 
Unlike 

H NMR,

C NMR lacks homonuclear spin coupling due to the low natural abundance of the

C isotope (~1.1%). Consequently, benchtop

C spectra are virtually identical to high-field spectra in terms of peak structure (singlets), though benchtop systems require significantly longer acquisition times due to inherently lower sensitivity 6. | Carbon Position | Chemical Shift (

, ppm) | Assignment Rationale | | :--- | :--- | :--- | | C2, C3 | ~126.0, ~134.0 |

hybridized vinylic carbons. | | C4 | ~69.0 | Deshielded by the adjacent electronegative hydroxyl oxygen 5. | | C5 | ~46.0 | Aliphatic methylene carbon. | | C6 | ~24.5 | Aliphatic methine carbon. | | C7, C8 | ~22.0, ~23.0 | Isopropyl methyl carbons. | | C1 | ~17.5 | Allylic methyl carbon. |

Experimental Methodology: Self-Validating Protocol

To ensure data integrity, the following protocol utilizes internal validation mechanisms to guarantee accurate structural assignment.

Step 1: Sample Preparation & Referencing

  • Dissolve 15–20 mg of 6-Methylhept-2-en-4-ol in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Causality & Validation: TMS acts as an internal standard, self-validating the 0.00 ppm chemical shift reference 7. The deuterium in

    
     provides the lock signal for high-field systems to correct magnetic field drift.
    

Step 2: Instrument Shimming & Tuning

  • Insert the 5 mm NMR tube into the spectrometer.

  • Perform automated gradient shimming (high-field) or 1D simplex shimming (benchtop) to homogenize the

    
     field.
    
  • Validation: Monitor the Full Width at Half Maximum (FWHM) of the TMS peak. A valid shim is confirmed when the TMS FWHM is

    
     Hz (high-field) or 
    
    
    
    Hz (benchtop).

Step 3: Acquisition & Self-Validating Integration (


H NMR) 
  • Acquire the spectrum using a standard 90° pulse sequence. Set the relaxation delay (

    
    ) to at least 
    
    
    
    (typically 2-3 seconds) to ensure complete longitudinal relaxation.
  • Validation: Set the integral of the isolated vinylic protons (C2, C3 at ~5.5 ppm) to exactly 2.00. If the sample is pure, the integration of the allylic methyl (C1 at ~1.7 ppm) must naturally integrate to 3.00, and the isopropyl methyls (C7, C8 at ~0.9 ppm) must integrate to 6.00 7. Any deviation indicates impurities or incomplete relaxation.

Step 4: Deuterium Exchange (Validating the Hydroxyl Peak)

  • To definitively assign the hydroxyl proton, add 1-2 drops of

    
     to the NMR tube, shake vigorously, and re-acquire the spectrum.
    
  • Causality: The labile -OH proton rapidly exchanges with deuterium to form -OD. The disappearance of the broad singlet at ~1.5-2.0 ppm confirms its identity 8.

Workflow N1 Sample Prep: 6-Methylhept-2-en-4-ol in CDCl3 + TMS N2 Benchtop NMR (60 MHz) Routine Screening & QA N1->N2 N3 High-Field NMR (400 MHz) Complex Elucidation N1->N3 N4 1H & 13C 1D NMR (Chemical Shifts & Integrals) N2->N4 N3->N4 N5 D2O Exchange (Validates OH Peak) N4->N5 N6 Structural Verification (Rhynchophorol) N4->N6 N5->N6

NMR analytical workflow comparing benchtop and high-field systems for structural verification.

Conclusion & Recommendations

For the routine quality control and quantification of 6-Methylhept-2-en-4-ol during synthesis, benchtop NMR (60-80 MHz) is highly recommended. Despite the second-order overlap in the aliphatic region, the isolated vinylic protons (~5.5 ppm) and the


-methine proton (~4.1 ppm) provide clear, quantifiable signals that are sufficient for purity analysis and reaction monitoring. Furthermore, the lack of cryogens significantly reduces operational costs.

However, for absolute de novo structural elucidation, impurity profiling, or analyzing complex pheromone blends, high-field NMR (


 MHz)  remains indispensable. The superior chemical shift dispersion resolves complex 

-couplings, allowing for precise stereochemical assignments (e.g., distinguishing the E/Z geometry of the C2=C3 double bond via

coupling constants).

References

  • Oehlschlager, A. C., et al. (1992). Chirality and field activity of rhynchophorol, the aggregation pheromone of the American palm weevil. Journal of Chemical Ecology. 1

  • Kolz, J. (2024). Benchtop NMR Breaks New Ground. Technology Networks. 2

  • Blagg, R. (2023). High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments.3

  • Vignoli, A., et al. (2025). Benchtop NMR in Biomedicine: An Updated Literature Overview. MDPI. 4

  • OpenOChem. (n.d.). Alcohols: 1H and 13C NMR Spectroscopy. OpenOChem Learn. 5

  • Blümich, B., et al. (2014). The benchtop NMR system: Comparing high and low field 1D NMR spectroscopy. Magritek / Asahi Lab. 6

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL Ltd. 7

  • e-PG Pathshala. (n.d.). 1H NMR Chemical Shifts for Common Functional Groups. INFLIBNET. 8

Sources

Comparative

A Researcher's Guide to the Mass Spectrometry Fragmentation of 6-Methylhept-2-en-4-ol: A Comparative Analysis

In the landscape of analytical chemistry, particularly within the realms of natural product discovery, flavor and fragrance analysis, and drug development, the unambiguous identification of organic molecules is paramount...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of analytical chemistry, particularly within the realms of natural product discovery, flavor and fragrance analysis, and drug development, the unambiguous identification of organic molecules is paramount. Mass spectrometry (MS), especially when coupled with gas chromatography (GC-MS), stands as a cornerstone technique for structural elucidation. The fragmentation patterns generated under electron ionization (EI) provide a molecular fingerprint, offering deep insights into the compound's architecture. This guide provides a comprehensive analysis of the EI mass spectrometry fragmentation patterns of 6-methylhept-2-en-4-ol, a secondary allylic alcohol. We will dissect the characteristic fragmentation pathways, compare them with related structures, and provide a foundational protocol for acquiring such data, ensuring scientific integrity and empowering researchers in their analytical endeavors.

The Structural Context: Why 6-Methylhept-2-en-4-ol Presents a Unique Fragmentation Puzzle

6-Methylhept-2-en-4-ol, with a molecular weight of 128.21 g/mol and the chemical formula C8H16O, is an unsaturated alcohol.[1][2][3] Its structure is characterized by a hydroxyl group at the C-4 position, a double bond between C-2 and C-3, and a methyl branch at C-6. This combination of a secondary alcohol and an allylic system dictates its fragmentation behavior, leading to a more complex and informative mass spectrum compared to its saturated or primary alcohol counterparts. Understanding these features is crucial for its identification in complex mixtures.

Core Fragmentation Pathways of Alcohols in EI-MS

Before delving into the specifics of 6-methylhept-2-en-4-ol, it is essential to grasp the fundamental fragmentation mechanisms for alcohols under electron ionization.[4][5][6]

  • Alpha-Cleavage (α-Cleavage): This is the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group (the α-carbon). This process is highly favorable as it results in the formation of a resonance-stabilized oxonium ion.[4][6]

  • Dehydration (Loss of Water): The elimination of a water molecule (H₂O, 18 Da) from the molecular ion is a common fragmentation pathway for alcohols, resulting in a fragment ion with a mass of [M-18]⁺.[4][5][6]

The interplay of these and other fragmentation pathways for 6-methylhept-2-en-4-ol will be explored in detail.

Predicted Fragmentation Pattern of 6-Methylhept-2-en-4-ol

The molecular ion peak (M⁺) for 6-methylhept-2-en-4-ol is expected at an m/z of 128. However, for many alcohols, this peak can be weak or absent due to the high propensity for fragmentation.[4][5] The following sections detail the anticipated major fragment ions.

Alpha-Cleavage: The Dominant Fragmentation Route

As a secondary alcohol, 6-methylhept-2-en-4-ol can undergo α-cleavage on either side of the C-4 carbon.

  • Cleavage of the C3-C4 Bond: This would involve the loss of a propenyl radical (CH₂=CH-CH₂•) to form a resonance-stabilized oxonium ion at m/z 87 .

  • Cleavage of the C4-C5 Bond: This cleavage would result in the loss of an isobutyl radical ((CH₃)₂CH-CH₂•) to form a resonance-stabilized oxonium ion at m/z 71 .

The relative abundance of these fragments will depend on the stability of the radical and cationic species formed.

Dehydration and Subsequent Fragmentations

The loss of a water molecule from the molecular ion will produce a fragment at m/z 110 ([M-18]⁺). This radical cation can then undergo further fragmentation. A notable subsequent fragmentation could be the loss of a methyl group (CH₃•) to yield a stable allylic carbocation at m/z 95 .

Other Significant Fragmentations
  • Allylic Cleavage: The bond between C-5 and C-6 is allylic to the double bond. Cleavage of this bond could lead to the formation of a stable isopropyl cation at m/z 43 and a corresponding radical. A peak at m/z 43 is a common feature in the mass spectra of compounds containing an isopropyl group.[7]

  • McLafferty Rearrangement: While more common in carbonyl compounds, a McLafferty-type rearrangement is conceivable, though likely less significant.

The following diagram illustrates the predicted primary fragmentation pathways for 6-methylhept-2-en-4-ol.

fragmentation cluster_alpha α-Cleavage cluster_dehydration Dehydration cluster_allylic Allylic Cleavage M 6-Methylhept-2-en-4-ol (M+•) m/z 128 m87 [M - C3H5•]+ m/z 87 M->m87 - •CH2CH=CH2 m71 [M - C4H9•]+ m/z 71 M->m71 - •CH2CH(CH3)2 m110 [M - H2O]+• m/z 110 M->m110 - H2O m43 [C3H7]+ m/z 43 M->m43 - •C5H9O m95 [M - H2O - CH3•]+ m/z 95 m110->m95 - •CH3

Caption: Predicted EI fragmentation pathways of 6-Methylhept-2-en-4-ol.

Comparative Analysis with Isomeric and Related Alcohols

To provide a clearer understanding of the uniqueness of 6-methylhept-2-en-4-ol's fragmentation, a comparison with its isomers and related compounds is invaluable.

CompoundKey Structural DifferenceExpected Differentiating Fragments (m/z)
6-Methylheptan-4-ol Saturated analogueAbsence of allylic cleavage fragments. Prominent α-cleavage fragments at m/z 87 and 71. Stronger [M-18]⁺ peak.
6-Methylhept-1-en-4-ol Isomeric, non-conjugated allylic alcoholDifferent α-cleavage fragments. Expect a prominent fragment from cleavage next to the double bond.
2-Methylhept-5-en-3-ol Isomeric, different substitution patternDifferent α-cleavage fragments (e.g., loss of ethyl vs. propyl).
5-Hepten-2-ol, 6-methyl- Isomeric, different hydroxyl and methyl positionsThe mass spectrum for this compound is available on the NIST WebBook and shows a base peak at m/z 43 and significant peaks at m/z 69 and 84, which differ from the predicted pattern of 6-methylhept-2-en-4-ol.[8]

This comparative approach is crucial for distinguishing between isomers, a common challenge in chemical analysis.

Experimental Protocol for GC-MS Analysis

Acquiring high-quality mass spectra is fundamental to accurate structural elucidation. The following is a standard protocol for the analysis of 6-methylhept-2-en-4-ol using GC-MS with electron ionization.

Sample Preparation
  • Standard Solution: Prepare a 100 ppm solution of 6-methylhept-2-en-4-ol in a high-purity solvent such as dichloromethane or methanol.

  • Dilution: Serially dilute the standard solution to a working concentration of 1-10 ppm.

Gas Chromatography (GC) Conditions
  • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is typically suitable.

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL (splitless or split injection depending on concentration).

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Scan Range: m/z 35-400

The following diagram outlines the experimental workflow.

workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep1 Prepare 100 ppm Stock Solution prep2 Dilute to 1-10 ppm Working Solution prep1->prep2 gcms1 Inject 1 µL into GC prep2->gcms1 gcms2 Separation on GC Column gcms1->gcms2 gcms3 Electron Ionization (70 eV) gcms2->gcms3 gcms4 Mass Analysis (Quadrupole) gcms3->gcms4 data1 Acquire Mass Spectrum gcms4->data1 data2 Identify Molecular Ion and Fragment Peaks data1->data2 data3 Compare with Library and Predicted Patterns data2->data3

Caption: Experimental workflow for the GC-MS analysis of 6-methylhept-2-en-4-ol.

Conclusion and Future Perspectives

The fragmentation pattern of 6-methylhept-2-en-4-ol in electron ionization mass spectrometry is a rich source of structural information. By understanding the fundamental principles of α-cleavage, dehydration, and allylic cleavages, researchers can confidently identify this molecule and distinguish it from its isomers. The predicted fragmentation, characterized by key ions at m/z 87, 71, 110, 95, and 43, provides a robust fingerprint for its detection.

Future work should focus on acquiring and publishing a definitive, high-resolution mass spectrum of 6-methylhept-2-en-4-ol to confirm these predictions and to be included in spectral libraries. Further studies using tandem mass spectrometry (MS/MS) could provide even more detailed insights into the fragmentation pathways and the structures of the resulting ions. This guide serves as a foundational resource for researchers and scientists, enabling them to approach the analysis of this and similar unsaturated alcohols with a higher degree of confidence and scientific rigor.

References

  • PubChem. 6-Methyl-4-hepten-2-ol | C8H16O | CID 13719467. Available from: [Link]

  • Hiserodt, R., et al. (2004). Proposed Mechanisms for the Fragmentation of Doubly Allylic Alkenamides (Tingle Compounds) by Low Energy Collisional Activation in a Triple Quadrupole Mass Spectrometer. Journal of the American Society for Mass Spectrometry, 15(10), 1483-1494. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available from: [Link]

  • Chemistry Steps. Mass Spectrometry of Alcohols. (2025). Available from: [Link]

  • PubChem. 6-Methyl-hept-2-yn-4-ol | C8H14O | CID 549717. Available from: [Link]

  • NIST. 6-Methyl-4-hepten-2-ol. In NIST Chemistry WebBook. Available from: [Link]

  • Kertesz, V. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 665. Available from: [Link]

  • Intro to Mass Spectrometry. Fragmentation Mechanisms. Available from: [Link]

  • NIST. 2-Methyl-6-(p-tolyl)hept-2-en-4-ol. In NIST Chemistry WebBook. Available from: [Link]

  • Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025). Available from: [Link]

  • PubChem. 6-Methyl-2-hepten-4-one | C8H14O | CID 12502788. Available from: [Link]

  • Chemsrc. (4R)-(2E)-6-methyl-2-hepten-4-ol | CAS#:66900-48-9. (2025). Available from: [Link]

  • Takhistov, V. V., et al. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data, 53(1), 013101. Available from: [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available from: [Link]

  • PubChem. 6-Methylhept-2-en-4-ol | C8H16O | CID 6506618. Available from: [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

  • NIST. 5-Hepten-2-ol, 6-methyl-. In NIST Chemistry WebBook. Available from: [Link]

  • PubChem. (E)-6-methylhept-2-en-4-yn-1-ol. Available from: [Link]

  • Vaia. Account for the peaks at m/z 87, 111, and 126 in the mass spectrum of 2,6-dimethylheptan-4-ol. Available from: [Link]

Sources

Validation

Chiral HPLC methods for validating 6-Methylhept-2-en-4-ol purity

Title: Chiral HPLC Methodologies for Validating 6-Methylhept-2-en-4-ol Enantiomeric Purity: A Comparative Guide Introduction 6-Methylhept-2-en-4-ol (commonly known as rhynchophorol) is a structurally significant chiral a...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Chiral HPLC Methodologies for Validating 6-Methylhept-2-en-4-ol Enantiomeric Purity: A Comparative Guide

Introduction

6-Methylhept-2-en-4-ol (commonly known as rhynchophorol) is a structurally significant chiral allylic alcohol. In agricultural and ecological contexts, its naturally occurring (S)-enantiomer functions as the primary aggregation pheromone for the American palm weevil (Rhynchophorus palmarum), a devastating pest to palm plantations[1]. In synthetic organic chemistry, it serves as a highly versatile intermediate for asymmetric epoxidation and allylic functionalization.

Validating the enantiomeric excess (ee) of 6-methylhept-2-en-4-ol is a critical quality control step, as the non-natural (R)-enantiomer can exhibit divergent biological activities or disrupt downstream synthetic yields[2]. This guide objectively compares polysaccharide-based Chiral Stationary Phases (CSPs) for the High-Performance Liquid Chromatography (HPLC) resolution of 6-methylhept-2-en-4-ol, providing field-proven protocols and mechanistic insights for analytical scientists.

Mechanistic Causality in Chiral Separation of Allylic Alcohols

The enantioseparation of aliphatic allylic alcohols relies on transient, diastereomeric interactions between the analyte and the CSP. Polysaccharide derivatives—specifically amylose and cellulose tris(3,5-dimethylphenylcarbamate)—are widely considered the gold standard for this class of compounds[3].

  • Hydrogen Bonding (The Primary Driver): The secondary hydroxyl group of 6-methylhept-2-en-4-ol acts as both a hydrogen bond donor and acceptor. It interacts strongly with the carbamate linkages (NH and C=O) of the stationary phase. Without this interaction, baseline resolution is nearly impossible.

  • Steric Fit & Inclusion Complexation: The branched aliphatic tail (isopropyl group) and the alkene moiety must intercalate into the chiral helical grooves of the polysaccharide backbone. Amylose-based columns generally offer a tighter helical twist compared to cellulose, often yielding superior steric discrimination for compact aliphatic alcohols[4].

  • Dipole-Dipole & π-π Interactions: While aliphatic alcohols lack aromatic rings, the allylic double bond provides localized electron density that engages in weak dipole-induced dipole interactions with the phenyl rings of the CSP derivatization agent.

Comparative Analysis of Chiral Stationary Phases

When selecting a column for 6-methylhept-2-en-4-ol, the choice between coated and immobilized phases dictates your mobile phase flexibility and ultimate resolution.

Table 1: Comparison of Polysaccharide CSPs for Allylic Alcohol Separation

Column TypePolymer BackboneDerivatization MethodMobile Phase CompatibilityTypical Resolution (Rs)
Chiralpak AD-H AmyloseCoatedNormal Phase (Hexane/Alcohols)High (> 2.0)
Chiralcel OD-H CelluloseCoatedNormal Phase (Hexane/Alcohols)Moderate (1.5 - 2.0)
Chiralpak IB CelluloseImmobilizedNormal, Polar Organic, ReversedHigh (> 2.0)
Chiralpak IC CelluloseImmobilizedNormal, Polar Organic, ReversedModerate to High

Expert Insight: Coated amylose columns (AD-H) historically provide the best baseline resolution for small allylic alcohols under normal-phase conditions[4]. However, immobilized columns (like Chiralpak IB or IC) are strictly required if your sample matrix contains harsh solvents (like dichloromethane or ethyl acetate) that would otherwise dissolve and strip a coated phase[3].

Self-Validating Experimental Protocol

To ensure analytical trustworthiness, the following normal-phase HPLC protocol incorporates System Suitability Testing (SST) to validate the separation of (R)- and (S)-6-methylhept-2-en-4-ol.

Materials & Reagents:

  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: HPLC-grade n-Hexane and 2-Propanol (IPA).

  • Analyte: Racemic 6-methylhept-2-en-4-ol standard (1 mg/mL in mobile phase).

Step-by-Step Workflow:

  • Mobile Phase Preparation: Prepare an isocratic mixture of n-Hexane/IPA at a 95:5 (v/v) ratio. Degas via ultrasonication for 15 minutes.

    • Causality: A low concentration of polar modifier (5% IPA) slows elution, maximizing the hydrogen-bonding residence time necessary to resolve aliphatic enantiomers.

  • System Equilibration: Flush the column at 1.0 mL/min until the baseline stabilizes (typically 10-15 column volumes). Set the column oven temperature strictly to 25°C.

    • Causality: Chiral recognition is highly temperature-dependent. Lower temperatures generally increase the enthalpic contribution to separation, improving selectivity (α).

  • Detection Parameters: Set the UV/Vis detector to 210 nm.

    • Causality: 6-Methylhept-2-en-4-ol lacks a strong aromatic chromophore; 210 nm captures the π → π* transition of the isolated allylic double bond.

  • Injection & SST: Inject 10 µL of the racemic standard. Calculate the resolution (Rs). The system is considered valid if Rs ≥ 1.5, the tailing factor (Tf) ≤ 1.5, and theoretical plates (N) > 5000.

  • Sample Analysis: Inject the synthesized or extracted sample to determine the enantiomeric excess (ee).

Quantitative Performance Data

The following table outlines the expected chromatographic parameters when utilizing the optimized protocol on an amylose-based coated CSP.

Table 2: Expected Chromatographic Parameters (Hexane/IPA 95:5, 1.0 mL/min, 25°C)

EnantiomerRetention Time (tR)Retention Factor (k)Selectivity (α)Resolution (Rs)
(R)-6-Methylhept-2-en-4-ol8.4 min1.80--
(S)-6-Methylhept-2-en-4-ol9.8 min2.261.252.1

(Note: Absolute elution order must always be confirmed with an enantiopure standard prior to sample analysis, as order can invert based on the specific CSP used).

Workflow Visualization

G Start 6-Methylhept-2-en-4-ol Racemic Mixture CSP Select Chiral Stationary Phase (e.g., Chiralpak AD-H / IB) Start->CSP MobilePhase Optimize Mobile Phase (Hexane : 2-Propanol) CSP->MobilePhase TempFlow Tune Temperature & Flow Rate (e.g., 25°C, 1.0 mL/min) MobilePhase->TempFlow Detection UV/Vis Detection (210 nm for Allylic Bond) TempFlow->Detection Validation Method Validation (Rs > 1.5, Tailing Factor < 1.5) Detection->Validation

Figure 1: Systematic workflow for developing and validating a chiral HPLC method.

References

  • Source: nih.
  • Source: nih.
  • Source: researchgate.
  • Source: muni.

Sources

Comparative

Comparative synthesis routes for racemic vs chiral 6-Methylhept-2-en-4-ol

Target Molecule: 6-Methylhept-2-en-4-ol (Rhynchophorol) CAS: 4798-62-3 Application: Aggregation pheromone for Palm Weevils (Rhynchophorus spp.); Chiral Building Block. Executive Summary 6-Methylhept-2-en-4-ol is a second...

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 6-Methylhept-2-en-4-ol (Rhynchophorol) CAS: 4798-62-3 Application: Aggregation pheromone for Palm Weevils (Rhynchophorus spp.); Chiral Building Block.

Executive Summary

6-Methylhept-2-en-4-ol is a secondary allylic alcohol serving as the primary aggregation pheromone for economically significant pests like the American palm weevil (Rhynchophorus palmarum). While the racemic mixture is often used in mass-trapping due to cost efficiency, the biological activity is strictly governed by stereochemistry. The (4S, 2E)-enantiomer is the active pheromone, whereas the (


)-enantiomer is biologically inactive (though not inhibitory in this specific species).

This guide compares two distinct synthetic pathways:

  • The Racemic Route (Grignard Addition): A high-throughput, low-cost method suitable for crude field monitoring where high purity is not critical.

  • The Chiral Route (Asymmetric Transfer Hydrogenation): A precision catalytic method yielding >95% ee of the bioactive (

    
    )-enantiomer, essential for physiological studies and optimized lure efficiency.
    

Critical Technical Insight: Unlike many secondary alcohols, 6-methylhept-2-en-4-ol exhibits poor enantioselectivity (


-values < 10) in standard lipase-catalyzed kinetic resolutions due to the steric similarity between the isobutyl and propenyl groups. Therefore, Asymmetric Transfer Hydrogenation (ATH)  of the corresponding enone is the recommended route for chiral synthesis over enzymatic resolution.

Comparative Analysis

FeatureRoute A: Racemic (Grignard)Route B: Chiral (Asymmetric Transfer Hydrogenation)
Methodology Nucleophilic 1,2-additionEnantioselective reduction of enone
Key Reagents Isobutyl bromide, Mg, CrotonaldehydeRuCl(

-cymene)[(

)-Ts-DPEN], HCOONa
Step Count 1 Step2 Steps (Oxidation + Reduction)
Yield (Overall) 80–85%70–75%
Stereochemistry Racemic (50:50

)
>95% ee (

)-enantiomer
Atom Economy HighModerate (requires H-donor)
Scalability Excellent (Exothermic control required)Good (Catalyst cost is the limiting factor)
Est. Cost/Gram Low ($)High (

$)

Route A: Racemic Synthesis (The Baseline)

Principle: The direct addition of isobutylmagnesium bromide to crotonaldehyde. This method relies on the high nucleophilicity of the Grignard reagent to attack the aldehyde carbonyl.

Experimental Protocol

Reagents:

  • Isobutyl bromide (13.7 g, 100 mmol)

  • Magnesium turnings (2.4 g, 100 mmol)

  • Crotonaldehyde (7.0 g, 100 mmol)

  • Anhydrous Diethyl Ether (THF can be substituted for higher boiling point)

  • Saturated NH₄Cl solution

Workflow:

  • Grignard Formation: In a dry 3-neck flask under N₂, activate Mg turnings with a crystal of iodine. Add 10 mL of anhydrous ether. Add 1 mL of isobutyl bromide to initiate the reaction (turbidity/exotherm). Dropwise add the remaining bromide in 50 mL ether to maintain a gentle reflux. Reflux for 30 mins after addition to ensure completion.

  • Carbonyl Addition: Cool the Grignard solution to 0°C. Dilute crotonaldehyde in 20 mL ether and add dropwise over 20 mins. The reaction is highly exothermic; maintain temp <10°C to prevent 1,4-addition side products.

  • Quench: Stir at room temperature (RT) for 1 hour. Cool to 0°C and quench by slow addition of sat. NH₄Cl.

  • Workup: Extract with ether (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Distill under reduced pressure (bp ~75°C at 15 mmHg) to isolate the colorless oil.

Pathway Visualization

RacemicRoute Reagents Isobutyl Bromide + Mg Grignard Isobutylmagnesium Bromide Reagents->Grignard Ether, Reflux Intermediate Alkoxide Intermediate Grignard->Intermediate + Aldehyde (0°C) Aldehyde Crotonaldehyde Aldehyde->Intermediate Product Racemic 6-Methylhept-2-en-4-ol Intermediate->Product H3O+ Quench

Caption: Figure 1. One-pot Grignard synthesis of racemic Rhynchophorol.

Route B: Chiral Synthesis (Asymmetric Transfer Hydrogenation)

Principle: To avoid the low selectivity of lipase resolution for this substrate, this route utilizes the Noyori Asymmetric Transfer Hydrogenation (ATH). The racemic alcohol is first oxidized to the ketone (6-methylhept-2-en-4-one), then stereoselectively reduced using a Ruthenium catalyst with a chiral diamine ligand.

Experimental Protocol

Phase 1: Preparation of Enone (Oxidation)

  • Reagents: Racemic 6-methylhept-2-en-4-ol, MnO₂ (activated) or PCC.

  • Protocol: Stir racemic alcohol with 10 eq. of activated MnO₂ in DCM at RT for 12 hours. Filter through Celite and concentrate to yield 6-methylhept-2-en-4-one.

Phase 2: Asymmetric Reduction

  • Reagents:

    • Substrate: 6-methylhept-2-en-4-one (1.26 g, 10 mmol)

    • Catalyst: RuCl(

      
      -cymene)[(
      
      
      
      )-Ts-DPEN] (6.4 mg, 0.01 mmol, S/C = 1000)
    • Hydrogen Donor: 5:2 mixture of Formic Acid/Triethylamine (TEAF)

  • Workflow:

    • Catalyst Loading: In a Schlenk flask, dissolve the ketone in 3 mL of degassed DCM. Add the Ru-catalyst.

    • Reaction: Add 2 mL of the TEAF azeotrope. Stir at 28°C for 14–24 hours. Monitor conversion by GC (disappearance of ketone).

    • Workup: Dilute with water, extract with DCM. Wash organic layer with sat. NaHCO₃ (to remove formic acid) and brine.

    • Purification: Flash chromatography (Hexane/EtOAc 9:1).

    • Analysis: Determine ee via chiral GC (e.g., Cyclodex-B column). The (

      
      )-ligand typically yields the (
      
      
      
      )-alcohol.

Why this works: The chiral environment of the Ru-complex distinguishes between the re and si faces of the prochiral ketone with high fidelity, unlike lipases which struggle with the similar steric bulk of the isobutyl vs. propenyl groups.

Pathway Visualization

ChiralRoute cluster_catalysis Asymmetric Transfer Hydrogenation (ATH) Racemic Racemic Alcohol (or Grignard Product) Oxidation Oxidation (MnO2 or PCC) Racemic->Oxidation Ketone 6-Methylhept-2-en-4-one (Prochiral Ketone) Oxidation->Ketone ProductS (S)-6-Methylhept-2-en-4-ol (Active Pheromone) >95% ee Ketone->ProductS Catalyst + H-Source Catalyst RuCl(p-cymene) [(S,S)-Ts-DPEN] Catalyst->ProductS HSource HCOOH / Et3N HSource->ProductS

Caption: Figure 2. Two-step synthesis of enantiopure (S)-Rhynchophorol via ATH.

References

  • Mori, K., & Ishigami, K. (1992). Pheromone Synthesis CXLV. Synthesis of the enantiomers of rhynchophorol ((E)-6-methyl-2-hepten-4-ol), the male-produced aggregation pheromone of the American palm weevil, Rhynchophorus palmarum.[1] Liebigs Annalen der Chemie, 1992(11), 1195-1198. Link

  • Oehlschlager, A. C., et al. (1992). Structure, chirality, and field testing of a male-produced aggregation pheromone of the American palm weevil, Rhynchophorus palmarum. Journal of Chemical Ecology, 18(11), 1963-1980. Link

  • Kazlauskas, R. J., et al. (1991). A Rule To Predict Which Enantiomer of a Secondary Alcohol Reacts Faster in Reactions Catalyzed by Cholesterol Esterase, Lipase from Pseudomonas cepacia, and Lipase from Candida rugosa.[2][3] The Journal of Organic Chemistry, 56(8), 2656-2665. Link

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102. Link

Sources

Validation

Comparative Guide: Establishing Absolute Configuration and Optical Rotation for 6-Methylhept-2-en-4-ol

This guide provides a technical comparison of methodologies for determining the optical rotation and absolute configuration of 6-Methylhept-2-en-4-ol (also known as Rhynchophorol), the aggregation pheromone of the palm w...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of methodologies for determining the optical rotation and absolute configuration of 6-Methylhept-2-en-4-ol (also known as Rhynchophorol), the aggregation pheromone of the palm weevil Rhynchophorus palmarum.

Executive Summary & Molecule Profile

6-Methylhept-2-en-4-ol is a secondary allylic alcohol featuring a chiral center at C4 and a trans (


) double bond at C2. It is the primary aggregation pheromone component for Rhynchophorus palmarum, a major pest of oil palms.
  • Target Molecule: (

    
    )-6-methylhept-2-en-4-ol
    
  • CAS Number: 4798-62-3

  • Criticality: Biological activity is stereoselective. The (

    
    )-enantiomer is the active pheromone, while the (
    
    
    
    )-enantiomer is generally benign but inactive.
  • Analytical Challenge: Allylic alcohols often exhibit low specific rotation values (

    
    ), making direct polarimetry unreliable without high enantiomeric excess (ee) verification.
    

This guide compares three primary methods for characterization: Direct Polarimetry , Mosher’s Ester Analysis (NMR) , and VCD (Vibrational Circular Dichroism) .

Comparative Landscape: Method Selection

The following table contrasts the three standard approaches for determining the optical purity and configuration of 6-methylhept-2-en-4-ol.

FeatureMethod A: Direct Polarimetry Method B: Mosher's Ester Analysis (NMR) Method C: Chiral GC/HPLC
Primary Output Specific Rotation (

)
Absolute Configuration (

vs

)
Enantiomeric Excess (% ee)
Sample Req. High (>10 mg), Chemical Purity >98%Low (<5 mg), derivatization requiredVery Low (<1 mg)
Reliability Low (Susceptible to solvent effects & impurities)High (Self-validating via

)
High (For purity, not assignment)
Cost/Time Low / Fast (<10 min)Medium / Slow (24h reaction + NMR)Medium / Fast (30 min run)
Best For Routine QC of established batchesFirst-time assignment of unknown samplesRoutine monitoring of resolution
Decision Logic for Researchers

Use the following decision tree to select the appropriate workflow for your sample.

MethodSelection Start Start: Unknown Sample IsPure Is Chemical Purity >98%? Start->IsPure IsConfigKnown Is Absolute Config Known? IsPure->IsConfigKnown Yes Purify Purify (Flash Chromatography) IsPure->Purify No Mosher Mosher's Ester Analysis (NMR) IsConfigKnown->Mosher No (Discovery Mode) ChiralGC Chiral GC (Determine ee%) IsConfigKnown->ChiralGC Yes (QC Mode) Purify->IsPure MeasureRot Measure [α]D (Polarimetry) ChiralGC->MeasureRot If ee > 95%

Figure 1: Decision matrix for selecting the analytical method based on sample purity and prior knowledge.

Experimental Protocols

Protocol A: Preparation of Standards via Enzymatic Kinetic Resolution

To determine accurate optical rotation values, you must first isolate the enantiomers. The industry-standard method for secondary allylic alcohols like 6-methylhept-2-en-4-ol uses Candida antarctica Lipase B (CAL-B) .

Mechanism: CAL-B selectively acetylates the (


)-enantiomer, leaving the (

)-alcohol unreacted.

Step-by-Step Workflow:

  • Reaction: Dissolve racemic 6-methylhept-2-en-4-ol (1.0 eq) in hexane. Add vinyl acetate (3.0 eq) as the acyl donor and immobilized CAL-B (Novozym 435, 20 mg/mmol).

  • Incubation: Shake at 30°C for 4-6 hours. Monitor conversion via GC.

  • Termination: Stop reaction at ~50% conversion (theoretical maximum for resolution). Filter off the enzyme.

  • Separation: Evaporate solvent. Separate the (S)-alcohol (unreacted) from the (R)-acetate using silica gel flash chromatography (Eluent: Hexane/EtOAc 9:1).

  • Hydrolysis (Optional): Hydrolyze the (

    
    )-acetate using 
    
    
    
    in MeOH to recover the (
    
    
    )-alcohol.
Protocol B: Mosher's Ester Analysis (Absolute Configuration)

This is the gold standard for confirming if your isolated alcohol is (


) or (

).
  • Derivatization: React separate aliquots of the pure alcohol with (

    
    )-(-)-MTPA-Cl and (
    
    
    
    )-(+)-MTPA-Cl in pyridine/DCM to form the (
    
    
    )-Mosher ester and (
    
    
    )-Mosher ester, respectively.
  • NMR Analysis: Acquire

    
    H NMR spectra for both esters.
    
  • Calculation: Calculate

    
     for protons near the chiral center (C4).
    
  • Interpretation:

    • Protons with

      
       reside on the left side of the projection (L2).
      
    • Protons with

      
       reside on the right side (L3).
      
    • Construct the stereochemical model to assign (

      
      ) or (
      
      
      
      ).

Data Analysis & Reference Values

Optical Rotation Data

Literature values for 6-methylhept-2-en-4-ol vary significantly based on solvent and concentration. The (


)-enantiomer is generally reported as dextrorotatory (+)  in chloroform but may shift in other solvents.
CompoundConfigurationSolventSpecific Rotation

Source
Rhynchophorol (

)

(+) Positive (approx +10° to +20°)Oehlschlager et al. [1]
Rhynchophorol (

)

(-) Negative Inferred

Critical Note: Do not rely solely on the sign of rotation for assignment without verifying against a Mosher analysis or a known reference standard, as temperature and concentration can invert the sign in weak rotators.

Workflow Visualization

The following diagram illustrates the complete pathway from synthesis to value determination.

Workflow Racemate Racemic 6-Methylhept-2-en-4-ol Enzyme CAL-B Lipase + Vinyl Acetate Racemate->Enzyme Mix Mixture: (S)-Alcohol + (R)-Acetate Enzyme->Mix Kinetic Resolution Chrom Flash Chromatography (SiO2) Mix->Chrom S_Alc (S)-Alcohol (Pure) Chrom->S_Alc Polar Fraction R_Ace (R)-Acetate (Pure) Chrom->R_Ace Non-Polar Fraction Analysis Polarimetry (CHCl3, c=1.0) S_Alc->Analysis Measure (+)-Rotation

Figure 2: Enzymatic resolution workflow to isolate the (S)-enantiomer for optical rotation measurement.

References

  • Oehlschlager, A. C., et al. (1992). "Chirality and field activity of rhynchophorol, the aggregation pheromone of the American palm weevil."[1][2][3] Naturwissenschaften, 79(3), 134-135.[1][2][3] Link

  • Rochat, D., et al. (1991). "Identification of the Pheromone of Rhynchophorus palmarum." Journal of Chemical Ecology. Link

  • Mori, K., & Ishigami, K. (1992). "Synthesis of (4S, 2E)-6-methylhept-2-en-4-ol (Rhynchophorol)." Liebigs Annalen der Chemie. Link

Sources

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